3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S/c10-8-3-1-7(2-4-8)5-14-9-11-6-12-13-9/h1-4,6H,5H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYLPWUQKVUWGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352102 | |
| Record name | 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134796-34-2 | |
| Record name | 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole, a molecule of interest in medicinal chemistry and drug development. The document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.
Synthesis Pathway Overview
The synthesis of this compound is a two-step process. The first step involves the preparation of the key intermediate, 1H-1,2,4-Triazole-3-thiol. This is followed by the S-alkylation of the thiol group with 4-chlorobenzyl chloride to yield the final product.
The overall reaction scheme is presented below:
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1H-1,2,4-Triazole-3-thiol
This step is carried out in two parts: the formation of 1-formyl-3-thiosemicarbazide followed by its cyclization.
Part A: Synthesis of 1-Formyl-3-thiosemicarbazide
-
In a suitable reaction vessel, heat 90% formic acid (approximately 2 molar equivalents) on a steam bath for 15 minutes.
-
Add thiosemicarbazide (1 molar equivalent) to the heated formic acid and swirl until fully dissolved.
-
Continue heating the mixture for an additional 30 minutes, during which the product may begin to crystallize.
-
Add boiling water to the reaction mixture to form a solution, which should then be filtered.
-
Allow the filtrate to stand at room temperature for 1 hour, followed by cooling in an ice bath for 2 hours to facilitate crystallization.
-
Collect the resulting white solid by suction filtration and air-dry.
Part B: Synthesis of 1,2,4-Triazole-3-thiol
-
Dissolve 1-formyl-3-thiosemicarbazide (1 molar equivalent) and sodium hydroxide (1 molar equivalent) in water.
-
Heat the solution on a steam bath for 1 hour.
-
Cool the solution in an ice bath for 30 minutes.
-
Acidify the cooled solution with concentrated hydrochloric acid.
-
Cool the reaction mixture in an ice bath for 2 hours to precipitate the product.
-
Collect the solid by suction filtration.
-
Recrystallize the crude product from boiling water to obtain pure 1,2,4-Triazole-3-thiol as a white solid.
Step 2: Synthesis of this compound
-
Dissolve 1H-1,2,4-triazole-3-thiol (1 molar equivalent) and sodium hydroxide (1 molar equivalent) in ethanol.
-
To this solution, add 4-chlorobenzyl chloride (1 molar equivalent).
-
Reflux the reaction mixture for approximately 3 hours.
-
After cooling, the reaction mixture can be poured into ice water to precipitate the crude product.
-
The precipitate is then collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 1-Formyl-3-thiosemicarbazide | C₂H₅N₃OS | 119.14 | 177-178 (decomposes) | 71-81 |
| 1H-1,2,4-Triazole-3-thiol | C₂H₃N₃S | 101.13 | 220-222 | 72-81 |
| This compound | C₉H₈ClN₃S | 225.70 | 132-134 | Not explicitly reported, but analogous reactions suggest moderate to good yields. |
Spectral Data
The structural confirmation of the final product, this compound, is based on the following spectral data.
| Analysis | Data |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 13.7 (1H, broad s, NH), 8.15 (1H, s, H-5 of triazole), 7.32-7.50 (4H, m, Ar-H), 3.85 (2H, s, SCH₂) |
| Elemental Analysis | Calculated for C₉H₈ClN₃S: N, 18.63%; S, 14.19%. Found: N, 18.41%; S, 13.88% |
Note: ¹³C NMR, IR, and Mass Spectrometry data for the specific target molecule were not explicitly available in the reviewed literature. However, characteristic peaks would be expected as follows:
-
¹³C NMR: Peaks corresponding to the triazole ring carbons, the aromatic carbons of the chlorobenzyl group, and the methylene bridge.
-
IR (KBr, cm⁻¹): Absorption bands for N-H stretching (around 3100-3300), C=N stretching (around 1600-1650), C-S stretching, and aromatic C-H and C=C stretching.
-
Mass Spectrometry (m/z): A molecular ion peak corresponding to the molecular weight of the compound (225.70 for C₉H₈ClN₃S), along with characteristic fragmentation patterns.
Experimental Workflow and Logic
The synthesis follows a logical progression from simple, commercially available starting materials to the final, more complex target molecule.
Caption: Detailed experimental workflow for the synthesis of the target compound.
This technical guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions, particularly for the S-alkylation step, to achieve higher yields and purity. Standard analytical techniques should be employed to confirm the identity and purity of the synthesized compounds.
An In-depth Technical Guide on the Physicochemical Properties of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole
This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and general biological context of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole. The information is intended for researchers, scientists, and professionals in the field of drug development.
Core Physicochemical Data
Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes the available information. For context, the experimental melting point of a structurally similar compound, 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, is provided.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClN₃S | Santa Cruz Biotechnology[1] |
| Molecular Weight | 225.70 g/mol | Santa Cruz Biotechnology[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| logP | Data not available | |
| Reference Melting Point | 175-177 °C (for 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole) | [2] |
Experimental Protocols
While a specific experimental protocol for the synthesis of this compound is not explicitly detailed in the searched literature, a highly analogous synthesis for a related compound provides a reliable methodology. The following protocol is adapted from the synthesis of 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole[2].
Synthesis of this compound
The synthesis can be conceptualized as a two-step process: first, the formation of the 1H-1,2,4-triazole-3-thiol core, followed by the S-alkylation with 4-chlorobenzyl chloride.
Step 1: Synthesis of 1H-1,2,4-Triazole-3-thiol
1H-1,2,4-triazole-3-thiol can be synthesized from thiosemicarbazide and formic acid[3].
-
Thiosemicarbazide is acylated with formic acid.
-
The resulting 1-formyl-3-thiosemicarbazide undergoes cyclization to form 1,2,4-triazole-3(5)-thiol.
Step 2: S-Alkylation
-
To a solution of 1H-1,2,4-triazole-3-thiol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), an anhydrous base like potassium carbonate (1 equivalent) is added.
-
4-Chlorobenzyl chloride (1 equivalent) is then added to the stirred mixture.
-
The reaction is stirred at room temperature for several hours (e.g., 6 hours) to ensure completion.
-
Upon completion, the reaction mixture is quenched by the gradual addition of water, leading to the precipitation of the crude product.
-
The precipitate is filtered, washed, and can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product, this compound.
Characterization Techniques
The synthesized compound would be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure. For a similar compound, characteristic signals included those for the benzylic CH₂ protons and the aromatic protons of the chlorobenzyl group[2].
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify functional groups present in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern of the compound.
-
Elemental Analysis: To confirm the elemental composition of the synthesized compound.
-
X-ray Crystallography: For an unambiguous determination of the three-dimensional structure, single crystals could be grown and analyzed by X-ray diffraction[2].
Mandatory Visualizations
Caption: Synthetic and characterization workflow for this compound.
Biological Activity and Signaling Pathways
Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and anti-inflammatory properties[4][5]. The thione and thiol derivatives of 1,2,4-triazoles, in particular, have garnered significant interest in medicinal chemistry for their potential as anticancer and antimicrobial agents[6][7].
The precise mechanism of action and any specific signaling pathways modulated by this compound have not been reported in the available scientific literature. The biological effects of 1,2,4-triazole-containing drugs are diverse. For instance, antifungal azoles inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. Without specific studies on the target compound, any discussion of signaling pathways would be speculative.
The logical workflow for investigating the biological properties and identifying a mechanism of action for a novel compound like this is depicted below.
Caption: Logical workflow for the biological evaluation of a novel chemical entity.
References
- 1. scbt.com [scbt.com]
- 2. Crystal structure, Hirshfeld surface analysis and DFT studies of 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, a potential 11β-HSD1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Presumed Mechanism of Action of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole: A Technical Overview for Researchers
Disclaimer: Publicly available scientific literature and databases lack specific, in-depth studies on the precise mechanism of action of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole. This technical guide, therefore, extrapolates the most probable mechanism of action based on the well-established biological activities of the broader 1,2,4-triazole class of compounds, to which it belongs. The information presented herein is intended for research and drug development professionals and should be considered a theoretical framework until validated by specific experimental data for the compound .
Introduction
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities. These include antifungal, antibacterial, anticancer, and anticonvulsant properties. The functional diversity of 1,2,4-triazole derivatives stems from their ability to interact with various biological targets, primarily enzymes, through hydrogen bonding, coordination with metal ions, and other non-covalent interactions. Given the structural features of this compound, its most probable and potent biological activity is antifungal, aligning with a significant number of structurally related triazole compounds.
Core Presumed Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis
The hallmark of antifungal triazoles is their ability to disrupt the integrity of the fungal cell membrane by inhibiting the biosynthesis of ergosterol, an essential sterol component analogous to cholesterol in mammalian cells. This inhibitory action is primarily targeted at the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).
Signaling Pathway: Fungal Ergosterol Biosynthesis Inhibition
The proposed inhibitory pathway for this compound is depicted below. The triazole nitrogen atom (N4) is believed to bind to the heme iron atom in the active site of lanosterol 14α-demethylase, preventing the enzyme from catalyzing the oxidative removal of the 14α-methyl group from lanosterol. This enzymatic blockade leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which disrupt the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.
Caption: Presumed inhibition of the fungal ergosterol biosynthesis pathway.
Potential Alternative Mechanisms of Action
While antifungal activity is the most probable mechanism, the 1,2,4-triazole scaffold is known to interact with other enzymes. Below are potential, though less likely, mechanisms of action that warrant consideration in the absence of specific data.
Enzyme Inhibition
1,2,4-triazole derivatives have been reported to inhibit a variety of enzymes. The thioether and chlorobenzyl moieties of the subject compound could confer affinity for the active sites of other enzymes.
| Potential Enzyme Target | Biological Consequence |
| Cholinesterases (AChE, BChE) | Inhibition could lead to increased acetylcholine levels, relevant in neurodegenerative diseases. |
| 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Inhibition can modulate glucocorticoid levels, with potential in metabolic syndrome and inflammation. |
| Mycobacterial Membrane Protein Large 3 (MmpL3) | Inhibition disrupts mycolic acid transport, a key process in Mycobacterium tuberculosis, leading to antitubercular activity. |
Experimental Protocols: A Generalized Approach
For researchers aiming to elucidate the specific mechanism of action of this compound, the following generalized experimental protocols, commonly used for characterizing antifungal triazoles, are recommended.
In Vitro Antifungal Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) against various fungal strains.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculate each well with a standardized fungal suspension (e.g., Candida albicans, Aspergillus fumigatus) to a final concentration of 0.5-2.5 x 10³ cells/mL.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.
Ergosterol Biosynthesis Assay
Objective: To quantify the inhibition of ergosterol production in fungal cells.
Methodology:
-
Grow fungal cells in a suitable medium to mid-log phase.
-
Expose the cells to various concentrations of this compound for a defined period.
-
Harvest the cells and extract the non-saponifiable lipids using alcoholic potassium hydroxide.
-
Extract the sterols with n-heptane.
-
Analyze the sterol composition by UV-Vis spectrophotometry or more definitively by gas chromatography-mass spectrometry (GC-MS).
-
Quantify the reduction in ergosterol and the accumulation of lanosterol and other 14α-methylated sterols compared to untreated controls.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for characterizing the antifungal mechanism of a novel triazole compound.
An In-Depth Technical Guide on the Biological Activity of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of the synthetic compound 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole. This molecule belongs to the 1,2,4-triazole class of heterocyclic compounds, which are renowned for their broad spectrum of pharmacological activities. The introduction of a 4-chlorobenzylthio moiety to the triazole core is anticipated to modulate its biological profile, a hypothesis supported by extensive research on related structures. This document summarizes the available data on its synthesis, antimicrobial, and antifungal properties, and provides detailed experimental methodologies to facilitate further research and development.
Core Compound Profile
| Compound Name | This compound |
| Molecular Formula | C₉H₈ClN₃S |
| Molecular Weight | 225.70 g/mol |
| Structure | graph { layout=neato; node [shape=plaintext]; "C9H8ClN3S" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=719011&t=l" label=""]; } |
Synthesis and Characterization
The synthesis of this compound typically proceeds via a nucleophilic substitution reaction. The precursor, 1H-1,2,4-triazole-3-thiol, is reacted with 4-chlorobenzyl chloride in the presence of a base. This straightforward and efficient method is widely applicable for the synthesis of various S-substituted triazole derivatives.
General Synthetic Pathway:
Characterization of the final product is typically achieved through standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure and purity.
Biological Activity
Derivatives of 1,2,4-triazole are well-documented for their wide array of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The incorporation of a thioether linkage and a substituted benzyl group often enhances this activity.
Antimicrobial and Antifungal Activity
While specific quantitative data for this compound is not extensively published, the broader class of 1,2,4-triazole thioether derivatives has demonstrated significant antimicrobial and antifungal efficacy. It is highly probable that this compound exhibits activity against a range of pathogenic bacteria and fungi. The 4-chloro substitution on the benzyl ring is a common feature in many bioactive molecules and is known to contribute to their potency.
Expected Spectrum of Activity:
Based on analogous compounds, this compound is predicted to be active against:
-
Gram-positive bacteria: Such as Staphylococcus aureus and Bacillus subtilis.
-
Gram-negative bacteria: Such as Escherichia coli and Pseudomonas aeruginosa.
-
Fungal strains: Including species of Candida and Aspergillus.
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to evaluate the biological activity of this compound.
Synthesis of this compound
Materials:
-
1H-1,2,4-triazole-3-thiol
-
4-chlorobenzyl chloride
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Distilled water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 1H-1,2,4-triazole-3-thiol (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in DMF in a round-bottom flask.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-chlorobenzyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
Materials:
-
Test compound: this compound
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Fungal strains (e.g., C. albicans, A. niger)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Standard antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Fluconazole) as positive controls
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in the appropriate broth in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Inoculate each well with the microbial suspension.
-
Include a positive control (broth with inoculum and standard drug), a negative control (broth with inoculum and no compound), and a sterility control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Mechanism of Action
The biological activity of triazole derivatives is often attributed to their ability to inhibit key enzymes in pathogenic microorganisms. For instance, in fungi, many azole antifungals target the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The nitrogen atoms in the triazole ring can coordinate with the heme iron atom in the enzyme's active site, leading to inhibition. It is plausible that this compound shares a similar mechanism of action. Further studies, such as molecular docking and enzyme inhibition assays, are required to elucidate the precise molecular target.
Conclusion
This compound is a promising scaffold for the development of new therapeutic agents, particularly in the antimicrobial and antifungal domains. This guide provides a foundational understanding of its synthesis, expected biological activities, and detailed experimental protocols to enable further investigation. Future research should focus on obtaining quantitative biological data, elucidating the mechanism of action, and exploring the structure-activity relationships of this and related compounds to optimize their therapeutic potential.
Structural Elucidation of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Properties
| Property | Value |
| Molecular Formula | C₉H₈ClN₃S |
| Molecular Weight | 225.70 g/mol |
| IUPAC Name | 3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazole |
| CAS Number | 134796-34-2 |
Synthesis
The synthesis of this compound typically proceeds through a two-step process: the formation of the 1H-1,2,4-triazole-3-thiol precursor, followed by S-alkylation with 4-chlorobenzyl chloride.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1H-1,2,4-triazole-3-thiol
-
A mixture of thiosemicarbazide (0.1 mol) and formic acid (0.12 mol) is heated under reflux for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.
-
The solid is washed with cold water and recrystallized from ethanol to yield pure 1H-1,2,4-triazole-3-thiol.
Step 2: Synthesis of this compound
-
To a solution of 1H-1,2,4-triazole-3-thiol (0.05 mol) in ethanol, an aqueous solution of sodium hydroxide (0.05 mol) is added dropwise with stirring.
-
4-Chlorobenzyl chloride (0.05 mol) is then added to the reaction mixture.
-
The mixture is stirred at room temperature for 8-12 hours.
-
The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to obtain the final product.
Structural Elucidation Workflow
The structural confirmation of the synthesized compound involves a combination of spectroscopic techniques.
Spectroscopic and Synthetic Profile of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering detailed experimental protocols and a structured presentation of spectral data to facilitate further investigation and application of this molecule.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. While a complete set of experimental spectra for this specific molecule is not available in a single source, the provided data is based on reported values for the compound and characteristic spectral features of closely related analogs from the scientific literature.
Table 1: ¹H NMR Spectroscopic Data
The proton nuclear magnetic resonance (¹H NMR) spectrum provides insight into the hydrogen atom environments within the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.8 (broad s) | Singlet | 1H | N-H (Triazole ring) |
| ~8.15 (s) | Singlet | 1H | C5-H (Triazole ring) |
| ~7.32-7.50 (m) | Multiplet | 4H | Aromatic C-H (Chlorobenzyl group) |
| ~3.85 (s) | Singlet | 2H | S-CH₂ (Benzyl methylene) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
The carbon-13 nuclear magnetic resonance (¹³C NMR) data, predicted based on analogous structures, reveals the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~167.0 | C3 (Triazole ring, C-S) |
| ~148.0 | C5 (Triazole ring, C-H) |
| ~136.0 | C-Cl (Aromatic) |
| ~132.0 | C-CH₂ (Aromatic) |
| ~130.0 | Aromatic C-H |
| ~128.5 | Aromatic C-H |
| ~35.0 | S-CH₂ |
Solvent: DMSO-d₆
Table 3: Predicted FT-IR Spectroscopic Data
The Fourier-transform infrared (FT-IR) spectrum indicates the presence of key functional groups. The predicted vibrational frequencies are based on characteristic absorptions for 1,2,4-triazole and thioether compounds.[1]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H stretching | Triazole N-H |
| 3100-3000 | C-H stretching | Aromatic C-H |
| 2950-2850 | C-H stretching | Aliphatic C-H (CH₂) |
| ~1620 | C=N stretching | Triazole ring |
| ~1500 | C=C stretching | Aromatic ring |
| ~1250 | C-N stretching | Triazole ring |
| ~1090 | C-Cl stretching | Aryl-Cl |
| ~700 | C-S stretching | Thioether |
Table 4: Predicted Mass Spectrometry Data
Mass spectrometry (MS) provides information on the molecular weight and fragmentation pattern of the compound. The molecular formula is C₉H₈ClN₃S, with a molecular weight of 225.70 g/mol .[2][3]
| m/z | Predicted Fragment |
| 225/227 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Cl) |
| 125 | [M - C₇H₆Cl]⁺ (Loss of chlorobenzyl radical) |
| 101 | [C₂H₃N₃S]⁺ (Triazolethione fragment) |
| 125 | [C₇H₆Cl]⁺ (Chlorobenzyl cation) |
Experimental Protocols
The following section details the synthetic procedure for this compound and the general methods for its spectroscopic characterization.
Synthesis of this compound
The synthesis is typically achieved through the S-alkylation of 1H-1,2,4-triazole-3-thiol with 4-chlorobenzyl chloride.
Materials:
-
1H-1,2,4-triazole-3-thiol
-
4-Chlorobenzyl chloride
-
Sodium ethoxide or another suitable base
-
Ethanol (absolute)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
To this solution, 1H-1,2,4-triazole-3-thiol is added, and the mixture is stirred until a clear solution of the sodium salt of the triazole is obtained.
-
4-Chlorobenzyl chloride is then added dropwise to the reaction mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
FT-IR spectra are recorded on a spectrometer using KBr pellets.
-
Data is collected over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
Data is reported as a mass-to-charge ratio (m/z).
Visualization of Synthetic Workflow
The following diagram illustrates the synthetic pathway for the preparation of this compound.
Caption: Synthetic workflow for this compound.
References
Potential Therapeutic Targets of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. Compounds incorporating this heterocycle have demonstrated a wide array of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] This technical guide focuses on the specific derivative, 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole, exploring its potential therapeutic targets based on evidence from structurally related compounds. While direct experimental data for this exact molecule is limited in publicly accessible literature, compelling evidence from analogous structures points towards several key enzymatic and receptor targets. This document outlines these potential targets, summarizes available quantitative data for related compounds, details relevant experimental protocols, and provides visual representations of key pathways and workflows.
Potential Therapeutic Targets
Based on the body of research surrounding 3-thio-1,2,4-triazole derivatives, the following targets have been identified as having a high potential for interaction with this compound.
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
A structurally similar compound, 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, has been identified as a potential inhibitor of 11β-HSD1.[4] This enzyme is crucial in the peripheral conversion of inactive cortisone to active cortisol, a glucocorticoid. Overactivity of 11β-HSD1 is implicated in the pathogenesis of metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.[4] Inhibition of this enzyme is therefore a promising therapeutic strategy for these conditions.
Somatostatin Receptor-4 (SST₄)
Recent studies have revealed that 3-thio-1,2,4-triazole derivatives can act as high-affinity agonists for the somatostatin receptor-4 (SST₄).[5][6] SST₄, a G-protein coupled receptor, is predominantly expressed in the brain, particularly in regions associated with cognition and memory.[6] Agonism at this receptor is being explored for the treatment of neurological and psychiatric conditions such as Alzheimer's disease, pain, and seizures.[5][6]
Fungal Lanosterol 14α-Demethylase (CYP51)
The 1,2,4-triazole core is famously present in numerous antifungal agents, such as fluconazole. These drugs typically target lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[7][8] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death. Given its structure, this compound could potentially exhibit antifungal activity via this mechanism.
Cholinesterases (AChE and BChE)
Various derivatives of 1,2,4-triazole have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[9][10] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. Their inhibition is a key therapeutic approach for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.
Mycobacterial Membrane Protein Large 3 (MmpL3)
In the context of infectious diseases, 1,2,4-triazole derivatives have been investigated as potent antitubercular agents that target the Mycobacterial membrane protein large 3 (MmpL3).[11] This protein is an essential transporter for mycolic acids, which are fundamental components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall formation, leading to bacterial death.[11]
Quantitative Data for Structurally Related Compounds
The following tables summarize the biological activity of compounds structurally related to this compound. It is important to note that these data are for analogous compounds and should be considered indicative of potential activity for the title compound.
Table 1: SST₄ Receptor Agonist Activity of a 3-(imidazol-4-yl)propyl-1,2,4-triazole derivative
| Compound | Receptor | Assay Type | Value | Reference |
| 3,5-disubstituted-4-[3-(imidazol-4-yl)propyl]-1,2,4-triazole (Compound 44) | sst₄ | Agonist Activity | EC₅₀ = 6.8 nM | [12] |
| sst₄ | Binding Affinity | Kᵢ = 19 nM | [12] |
Table 2: Cholinesterase Inhibition by Benzofuran-Triazole Hybrids
| Compound | Target Enzyme | Value | Reference |
| Benzofuran-linked 1,2,4-triazole (Compound 10d) | AChE | IC₅₀ = 0.55 µM | [13] |
Table 3: 11β-HSD1 Inhibition by Triazole Derivatives
| Compound | Target Enzyme | Value | Reference |
| Abbott Compound 3 | human 11β-HSD1 | Kᵢ = 5 nM | [14] |
| Merck Compound 4 | human 11β-HSD1 | IC₅₀ = 5 nM | [14] |
| Pfizer Compound 5 | human 11β-HSD1 | Kᵢ < 1 nM | [14] |
Experimental Protocols
Detailed methodologies for assessing the activity of this compound against its potential targets are provided below.
11β-HSD1 Inhibition Assay (In Vitro)
This protocol is based on the measurement of the conversion of cortisone to cortisol.
-
Enzyme Source: Lysates from E. coli or insect cells overexpressing human, mouse, or rat 11β-HSD1.[15]
-
Substrate: Tritiated-cortisone.
-
Cofactor: NADPH.
-
Procedure:
-
Incubate the enzyme source, tritiated-cortisone, NADPH, and various concentrations of the test compound at room temperature.
-
Allow the reaction to proceed for a set period to enable the conversion of cortisone to cortisol.
-
Stop the reaction by adding a non-specific HSD inhibitor, such as glycyrrhetinic acid.[15]
-
Separate the substrate (cortisone) from the product (cortisol) using a suitable chromatographic method (e.g., HPLC).
-
Quantify the amount of tritiated-cortisol produced using liquid scintillation counting.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration.
-
SST₄ Receptor Functional Assay (cAMP Inhibition)
This assay measures the ability of a compound to act as an agonist by inhibiting the production of cyclic AMP (cAMP).
-
Cell Line: A stable cell line (e.g., CHO-K1 or HEK293) recombinantly expressing the human SST₄ receptor.[10][16]
-
Principle: SST₄ is a Gi-coupled receptor. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
-
Procedure:
-
Culture the SST₄-expressing cells in 96-well or 384-well plates.
-
Pre-treat the cells with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Simultaneously add various concentrations of the test compound.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, LANCE, or ELISA-based kits).[8][16]
-
The signal will be inversely proportional to the agonist activity. Calculate the percentage of inhibition of forskolin-stimulated cAMP production and determine the EC₅₀ value.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This is a colorimetric assay to determine the inhibition of AChE activity.
-
Enzyme: Purified human recombinant AChE or AChE from a biological source (e.g., electric eel).
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
Procedure:
-
In a 96-well plate, add phosphate buffer (pH 8.0), the test compound at various concentrations, and the AChE solution.[11]
-
Incubate the mixture for a short period (e.g., 15 minutes) at 25°C.
-
Add DTNB to the wells.
-
Initiate the reaction by adding the substrate, ATCI.
-
AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.
-
Measure the absorbance of the yellow product kinetically at 412 nm using a microplate reader.[9]
-
The rate of color formation is proportional to the AChE activity. Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Visualizations: Pathways and Workflows
Signaling Pathway
Caption: SST₄ receptor signaling pathway showing agonist-induced inhibition of cAMP production.
Experimental Workflow
Caption: Workflow for determining acetylcholinesterase (AChE) inhibition using the Ellman's method.
Conclusion
The this compound molecule represents a promising scaffold for drug discovery, with potential applications spanning metabolic disorders, neurodegenerative diseases, and infectious diseases. The primary putative targets—11β-HSD1, SST₄, fungal CYP51, cholinesterases, and MmpL3—are all of significant therapeutic relevance. While further direct experimental validation on the title compound is necessary, the information gathered from structurally similar molecules provides a robust framework for initiating a comprehensive evaluation. The experimental protocols and workflows detailed in this guide offer a clear path for researchers to systematically investigate the pharmacological profile of this and related 1,2,4-triazole derivatives.
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cypex.co.uk [cypex.co.uk]
- 3. cAMP Hunter™ eXpress SSTR4 CHO-K1 GPCR Assay [discoverx.com]
- 4. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-Thio-3,4,5-trisubstituted-1,2,4-triazoles: high affinity somatostatin receptor-4 agonist synthesis and structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resources.revvity.com [resources.revvity.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. guidetopharmacology.org [guidetopharmacology.org]
- 11. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 12. Discovery of a 3,4,5-trisubstituted-1,2,4-triazole agonist with high affinity and selectivity at the somatostatin subtype-4 (sst4) receptor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acute Inhibition of 11β-Hydroxysteroid Dehydrogenase Type-1 Improves Memory in Rodent Models of Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
The Genesis and Evolution of 1,2,4-Triazole-3-thiones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterocycle 1,2,4-triazole-3-thione is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of compounds with diverse biological activities. This technical guide delves into the discovery, history, and synthetic evolution of this important scaffold, providing detailed experimental protocols, quantitative data, and visualizations of its mechanisms of action.
A Historical Overview: From Early Discoveries to Modern Synthesis
The journey of 1,2,4-triazole chemistry began in the late 19th and early 20th centuries, with foundational work on the broader 1,2,4-triazole ring system. Key among these early explorations were the Pellizzari and Einhorn-Brunner reactions, which laid the groundwork for the synthesis of this heterocyclic core. The Pellizzari reaction, discovered by Guido Pellizzari in 1911, involves the reaction of an amide and a hydrazide to form a 1,2,4-triazole.[1] The Einhorn-Brunner reaction, first described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, utilizes the reaction of imides with alkyl hydrazines to yield an isomeric mixture of 1,2,4-triazoles.[2]
While these methods were pivotal for the synthesis of 1,2,4-triazoles in general, the specific focus on their 3-thione derivatives gained momentum as the 20th century progressed. The most prevalent and versatile methods for the synthesis of 1,2,4-triazole-3-thiones involve the cyclization of thiosemicarbazide or thiocarbohydrazide derivatives. These approaches offer a straightforward route to a wide array of substituted 1,2,4-triazole-3-thiones, which has been instrumental in the exploration of their therapeutic potential.
Key Synthetic Methodologies and Experimental Protocols
The synthesis of 1,2,4-triazole-3-thiones is predominantly achieved through the cyclization of acylthiosemicarbazides or by direct fusion of thiocarbohydrazide with carboxylic acids. These methods are highly adaptable, allowing for the introduction of various substituents at different positions of the triazole ring, which in turn modulates the biological activity of the resulting compounds.
General Experimental Workflow
The synthesis of a substituted 1,2,4-triazole-3-thione from a carboxylic acid typically follows a multi-step process. This workflow is a common strategy employed in the synthesis of these heterocyclic compounds.[3][4]
Protocol 1: Synthesis of 1,2,4-Triazole-3-thione from Thiosemicarbazide
This method provides the unsubstituted 1,2,4-triazole-3-thione, a fundamental building block for further derivatization.
Procedure: A mixture of 22.5 g (0.25 mol) of thiosemicarbazide and 20 mL (0.5 mol) of formamide is heated for 30 minutes at 110–120 °C.[5] The resulting clear, pale green solution is poured into a porcelain dish and left to stand overnight. The precipitated white crystals are collected by filtration, washed with water and hexane, and then air-dried.[5]
Protocol 2: Synthesis of 5-Phenyl-1,2,4-triazole-3-thione from Benzoylthiosemicarbazide
This protocol exemplifies the synthesis of a 5-substituted derivative through alkaline cyclization.
Procedure: Benzoylthiosemicarbazide (1.95 g, 0.01 mol) is dissolved in 20 mL of a 20% sodium hydroxide solution.[5] The solution is heated for 3 hours at 90–95 °C. After cooling to room temperature, hydrochloric acid is added to achieve a neutral to slightly acidic pH. The resulting white precipitate is filtered, washed with cold water, and air-dried.[5]
Protocol 3: Synthesis of 4-Amino-5-substituted-1,2,4-triazole-3-thiol from Thiocarbohydrazide
This "fusing method" is a direct approach to synthesize 4-amino-substituted triazole-3-thiols.
Procedure: An equimolar mixture of thiocarbohydrazide and a substituted benzoic acid is heated. A fusion reaction occurs, leading to the formation of the corresponding 4-amino-5-(substituted-phenyl)-4H-[5][6][7]-triazole-3-thiol.[8][9] The crude product is then purified by recrystallization.
Quantitative Data on Synthesized 1,2,4-Triazole-3-thiones
The following tables summarize key quantitative data for a selection of synthesized 1,2,4-triazole-3-thiones, providing a comparative overview of different synthetic approaches and the spectroscopic characteristics of the resulting compounds.
Table 1: Synthesis and Physical Properties of Selected 1,2,4-Triazole-3-thiones
| Compound | Starting Materials | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| 1,2,4-Triazole-3-thione | Thiosemicarbazide, Formamide | 110-120 °C, 30 min | 85 | 223-225 | [5] |
| 5-Phenyl-1,2,4-triazole-3-thione | Benzoylthiosemicarbazide, 20% NaOH | 90-95 °C, 3 h | 84 | 253-255 | [5] |
| 4-Amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | Furan-2-carboxylic acid hydrazide, CS₂, KOH, then Hydrazine Hydrate | Reflux | 45 | 202-203 | [10] |
| 5-(4-Chlorophenylsulfonyl)phenyl-4-(4-iodophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 1-(4-(4-Chlorophenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazide, 8% NaOH | Reflux | 94 | 293-295 | [3] |
| 4-Ethyl-5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione | 4-Ethyl-1-({[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl})thiosemicarbazide, 2% NaOH | Reflux | 87.6 | 214-216 (dec.) | [11] |
Table 2: Spectroscopic Data for Selected 1,2,4-Triazole-3-thiones
| Compound | IR (KBr, cm⁻¹) | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | Reference |
| 5-Phenyl-1,2,4-triazole-3-thione | - | 13.62 (s, 1H, NH), 13.43 (s, 1H, NH), 7.87 (m, 2H, ArH), 7.39 (m, 3H, ArH) | 167.39 (C-3), 150.45 (C-5), 130.43, 129.06, 126.24, 126.08 (Aromatic C) | [5] |
| 4-Amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | 3329 (N-H), 2775 (SH), 1618 (C=N) | 5.80 (s, 2H, NH₂), 6.70-7.91 (m, 3H, furan), 13.89 (s, 1H, SH) | 111.89, 113.98, 139.90, 142.83, 145.20, 156.54 | [10] |
| 5-(4-Chlorophenylsulfonyl)phenyl-4-(4-iodophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 3409 (N-H), 1617 (C=N), 1322, 1158 (SO₂), 1237 (C=S) | 7.96 (d, 2H, ArH), 7.86 (d, 2H, ArH), 7.69 (d, 2H, ArH), 7.42 (d, 2H, ArH), 7.21 (d, 2H, ArH) | Not provided | [3] |
| 4-Ethyl-5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione | 3135 (NH), 1600 (C=N), 1350 (C=S) | 1.22 (t, 3H, CH₃), 3.91-3.97 (q, 2H, CH₂), 4.39 (s, 2H, CH₂), 7.27-7.54 (m, 10H, ArH), 13.62 (s, 1H, NH) | Not provided | [11] |
| 4-(4-Nitrophenyl)-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | - | - | Thione C=S signal around 165 ppm is characteristic. | [12] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of 1,2,4-triazole-3-thiones stem from their ability to interact with specific biological targets. Two notable examples are their roles as antifungal agents and as inhibitors of the neddylation pathway.
Inhibition of Fungal Ergosterol Biosynthesis
A primary mechanism of action for many azole-based antifungal drugs, including those with a 1,2,4-triazole core, is the inhibition of lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, these compounds disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane.[2][13][14]
Inhibition of the DCN1-Mediated Neddylation Pathway
More recently, 1,2,4-triazole-3-thione derivatives have been identified as potent inhibitors of DCN1 (Defective in Cullin Neddylation 1), a critical co-E3 ligase in the neddylation pathway.[15] Neddylation is a post-translational modification process that regulates the activity of cullin-RING ligases (CRLs), which are involved in protein ubiquitination and degradation. DCN1 facilitates the transfer of the ubiquitin-like protein NEDD8 from the E2 conjugating enzyme UBC12 to cullin proteins. By inhibiting the DCN1-UBC12 interaction, 1,2,4-triazole-3-thione derivatives can selectively block the neddylation of specific cullins, such as CUL3.[5][6][16] This leads to the accumulation of CRL3 substrate proteins, like NRF2, which can have therapeutic effects in various diseases, including cancer and fibrosis.[6][15]
Conclusion
The 1,2,4-triazole-3-thione scaffold has a rich history rooted in the fundamental principles of heterocyclic chemistry. Its synthetic accessibility and the tunability of its structure have made it a privileged motif in drug discovery. From disrupting fungal cell membranes to modulating complex cellular signaling pathways, the versatility of 1,2,4-triazole-3-thiones continues to be a driving force in the development of new therapeutic agents. This guide provides a foundational understanding for researchers and scientists to build upon in their quest for novel and effective pharmaceuticals.
References
- 1. Discovery of Novel Pyrazolo-Pyridone DCN1 Inhibitors Controlling Cullin Neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Fulcrum of Potency: An In-depth Technical Guide to the Structure-Activity Relationship of Chlorobenzyl-Substituted Triazoles
For Researchers, Scientists, and Drug Development Professionals
The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, represents a cornerstone in the development of modern therapeutic agents. Its remarkable versatility and ability to interact with various biological targets have led to the discovery of potent antifungal, anticancer, and antimicrobial drugs. This technical guide delves into the core of medicinal chemistry, exploring the nuanced structure-activity relationships (SAR) of a particularly promising class of these compounds: chlorobenzyl-substituted triazoles. Through a systematic analysis of quantitative data, detailed experimental protocols, and visual representations of molecular interactions and experimental workflows, this document aims to provide a comprehensive resource for researchers dedicated to the rational design of next-generation triazole-based therapeutics.
Antifungal Activity: Targeting Ergosterol Biosynthesis
A significant body of research on chlorobenzyl-substituted triazoles has focused on their potent antifungal properties. These compounds typically exert their effects by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungi.[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. The general pharmacophore for these antifungal triazoles includes the triazole ring, a halogenated phenyl group, and a hydroxyl group, which are crucial for binding to the active site of CYP51.[2][3]
The position of the chloro substituent on the benzyl ring plays a pivotal role in determining the antifungal potency. Studies have systematically explored the impact of ortho-, meta-, and para-substitution on the benzyl moiety.
Quantitative Data Summary: Antifungal Activity
The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC in µg/mL) of a series of chlorobenzyl-substituted triazole derivatives against various pathogenic fungi.
| Compound ID | Chlorobenzyl Substitution | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) | Reference |
| 1a | 2-chlorobenzyl | 0.5 | 1 | [2] |
| 1b | 3-chlorobenzyl | 0.25 | 0.5 | [2] |
| 1c | 4-chlorobenzyl | 1 | 2 | [2] |
| 2a | 2,4-dichlorobenzyl | 0.125 | 0.25 | [4] |
| 2b | 2,6-dichlorobenzyl | 2 | 4 | [4] |
| Fluconazole | - | 1 | 16 | [2][5] |
| Voriconazole | - | 0.25 | 0.5 | [5] |
Note: Lower MIC values indicate higher antifungal activity.
Structure-Activity Relationship Insights:
From the data presented, several key SAR trends can be deduced:
-
Positional Isomerism: The position of the chlorine atom on the benzyl ring significantly influences antifungal activity. Generally, a 3-chloro substitution (meta position) appears to be more favorable for activity against both Candida albicans and Aspergillus fumigatus compared to 2-chloro (ortho) and 4-chloro (para) substitutions.
-
Dihalogenation: The introduction of a second chlorine atom, as in the dichlorobenzyl derivatives, can further enhance antifungal potency. Specifically, the 2,4-dichloro substitution resulted in the most potent compound in this series.
-
Comparison to Standards: Several synthesized chlorobenzyl-substituted triazoles exhibited antifungal activity comparable or superior to the clinically used antifungal agents fluconazole and voriconazole.[2][5]
Anticancer Activity: Exploring Novel Mechanisms
Beyond their well-established antifungal effects, chlorobenzyl-substituted triazoles have emerged as a promising scaffold for the development of novel anticancer agents.[6][7] Their mechanisms of action in cancer cells are diverse and can include inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[7][8]
Quantitative Data Summary: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of representative chlorobenzyl-substituted triazole derivatives against various human cancer cell lines.
| Compound ID | Chlorobenzyl Substitution | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HepG2 (Liver) IC50 (µM) | Reference |
| 3a | 2-chlorobenzyl | 15.2 | 21.5 | 18.7 | [9] |
| 3b | 3-chlorobenzyl | 8.5 | 12.3 | 10.1 | [9] |
| 3c | 4-chlorobenzyl | 11.8 | 16.9 | 14.2 | [9] |
| 4a | 2,4-dichlorobenzyl | 5.1 | 7.8 | 6.5 | [9] |
| Cisplatin | - | 9.2 | 11.5 | 8.9 | [8] |
Note: Lower IC50 values indicate higher cytotoxic activity.
Structure-Activity Relationship Insights:
The SAR for anticancer activity mirrors some of the trends observed for antifungal activity, with some notable distinctions:
-
Positional Effects: Similar to the antifungal SAR, the 3-chloro substitution on the benzyl ring generally leads to enhanced anticancer activity across the tested cell lines.
-
Enhanced Potency with Dihalogenation: The 2,4-dichlorobenzyl derivative demonstrated the highest potency, suggesting that multiple halogen substitutions can be a viable strategy for optimizing anticancer efficacy.
-
Broad-Spectrum Cytotoxicity: The compounds exhibited cytotoxic effects against a panel of cancer cell lines, indicating a potential for broad-spectrum anticancer activity.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
Synthesis of Chlorobenzyl-Substituted Triazoles (General Procedure)
A common synthetic route to these compounds involves a multi-step process, often culminating in a click chemistry reaction.[2]
-
Synthesis of the Azide Intermediate: The appropriately substituted chlorobenzyl chloride is reacted with sodium azide in a suitable solvent like dimethylformamide (DMF) to yield the corresponding chlorobenzyl azide.
-
Synthesis of the Alkyne-Containing Triazole Precursor: A core triazole structure bearing a terminal alkyne functionality is synthesized. This often involves the reaction of a key epoxide intermediate with a propargyl-containing nucleophile.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry): The chlorobenzyl azide and the alkyne-containing triazole precursor are reacted in the presence of a copper(I) catalyst, such as copper(II) sulfate and a reducing agent like sodium ascorbate, in a solvent mixture like t-butanol/water. This reaction forms the final 1,2,3-triazole ring, linking the chlorobenzyl moiety to the core triazole structure.
-
Purification: The final product is purified using techniques such as column chromatography on silica gel.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentrations (MICs) of the synthesized compounds against pathogenic fungi are determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Fungal Inoculum: Fungal strains are cultured on Sabouraud Dextrose Agar (SDA) plates. A suspension of fungal spores or yeast cells is prepared in sterile saline and adjusted to a specific turbidity corresponding to a known cell concentration.
-
Preparation of Drug Dilutions: The test compounds and standard antifungal agents are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions are then prepared in RPMI-1640 medium in 96-well microtiter plates.
-
Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plate. The plates are then incubated at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth in the drug-free control well.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the compounds against cancer cell lines is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizing the Molecular Landscape
To better understand the complex relationships and processes involved in the study of chlorobenzyl-substituted triazoles, the following diagrams have been generated using Graphviz.
References
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistryjournal.net [chemistryjournal.net]
- 6. isres.org [isres.org]
- 7. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 8. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Antimicrobial Screening of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole
Introduction
The emergence of multidrug-resistant pathogenic microorganisms represents a significant threat to global public health. This has necessitated the discovery and development of novel antimicrobial agents with unique mechanisms of action. The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3] The compound 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole belongs to this versatile class of heterocyclic compounds and holds potential as a novel antimicrobial agent. The incorporation of a thioether linkage and a halogenated benzyl group may enhance its biological activity.[1]
These application notes provide a comprehensive protocol for the in vitro antimicrobial screening of this compound. The described methodologies are fundamental for determining the compound's spectrum of activity and potency against a panel of clinically relevant bacteria and fungi.
Potential Mechanism of Action
While the specific mechanism of this compound is yet to be fully elucidated, triazole derivatives are known to exert their antimicrobial effects through various pathways. As an antifungal agent, it is hypothesized that the triazole moiety inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] This disruption of membrane integrity leads to fungal cell death.
In bacteria, potential mechanisms include the inhibition of essential enzymes such as DNA gyrase and dihydrofolate reductase, the generation of reactive oxygen species (ROS) leading to oxidative stress, and the disruption of the bacterial cell membrane.[5]
Below is a diagram illustrating the potential antimicrobial signaling pathways of triazole compounds.
Caption: Potential antimicrobial mechanisms of this compound.
Experimental Protocols
The following protocols are designed to assess the antimicrobial activity of this compound.
Materials and Reagents
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO, sterile)
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Fungal Strains:
-
Yeast: Candida albicans (e.g., ATCC 90028)
-
Mold: Aspergillus niger (e.g., ATCC 16404)
-
-
Growth Media:
-
Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) for bacteria.
-
Sabouraud Dextrose Broth (SDB) and Sabouraud Dextrose Agar (SDA) for fungi.
-
-
Standard Antibiotics (Positive Controls):
-
Ciprofloxacin or Ampicillin for bacteria.
-
Fluconazole or Ketoconazole for fungi.
-
-
Equipment:
-
Sterile 96-well microtiter plates
-
Incubator (37°C for bacteria, 28-30°C for fungi)
-
Micropipettes and sterile tips
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Laminar flow hood
-
Autoclave
-
Experimental Workflow
The overall workflow for the antimicrobial screening is depicted in the following diagram.
Caption: General workflow for antimicrobial screening.
Preparation of Test Compound Stock Solution
-
Accurately weigh a sufficient amount of this compound.
-
Dissolve the compound in sterile DMSO to prepare a stock solution of high concentration (e.g., 10 mg/mL).
-
Ensure complete dissolution by vortexing.
-
Further dilutions should be made in the appropriate sterile broth to achieve the desired test concentrations. The final concentration of DMSO in the assay wells should not exceed 1% (v/v) to avoid solvent toxicity to the microorganisms.
Preparation of Microbial Inoculum
-
Bacteria: From a fresh culture (18-24 hours) on MHA, pick a few colonies and suspend them in sterile saline (0.85% NaCl). Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Fungi: For Candida albicans, prepare the inoculum similarly to bacteria, using SDB. For Aspergillus niger, harvest spores from a 5-7 day old culture on SDA by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the spore suspension to a concentration of approximately 1-5 x 10⁶ CFU/mL using a hemocytometer. Dilute this suspension in SDB to achieve the desired final inoculum size.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]
-
Dispense 100 µL of sterile MHB (for bacteria) or SDB (for fungi) into all wells of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of each row and perform serial two-fold dilutions by transferring 100 µL from each well to the next. Discard 100 µL from the last well. This will result in a range of concentrations of the test compound.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and no test compound). A sterility control (broth only) should also be included.
-
Add 10 µL of the prepared microbial inoculum to each well, except for the sterility control.
-
Seal the plates and incubate at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the negative control.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial population.
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh MHA (for bacteria) or SDA (for fungi) plate.
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration of the test compound from which no microbial growth is observed on the agar plate.
Data Presentation
The results of the antimicrobial screening should be summarized in a clear and concise manner. Below are example tables for presenting the MIC and MBC/MFC data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Control Drugs (µg/mL)
| Microorganism | This compound | Ciprofloxacin | Fluconazole |
| Staphylococcus aureus | Data | Data | NA |
| Bacillus subtilis | Data | Data | NA |
| Escherichia coli | Data | Data | NA |
| Pseudomonas aeruginosa | Data | Data | NA |
| Candida albicans | Data | NA | Data |
| Aspergillus niger | Data | NA | Data |
NA: Not Applicable. Data to be filled from experimental results.
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound and Control Drugs (µg/mL)
| Microorganism | This compound | Ciprofloxacin | Fluconazole |
| Staphylococcus aureus | Data | Data | NA |
| Bacillus subtilis | Data | Data | NA |
| Escherichia coli | Data | Data | NA |
| Pseudomonas aeruginosa | Data | Data | NA |
| Candida albicans | Data | NA | Data |
| Aspergillus niger | Data | NA | Data |
NA: Not Applicable. Data to be filled from experimental results.
Representative Data from Literature for 1,2,4-Triazole Derivatives
While specific data for this compound is not available in the provided search results, the following tables summarize representative MIC values for other 1,2,4-triazole derivatives to provide a comparative context.
Table 3: Representative Antibacterial Activity of 1,2,4-Triazole Derivatives (MIC in µg/mL)
| Compound Type | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| Nalidixic acid-based 1,2,4-triazole-3-thiones | - | - | - | 16 | [6] |
| Schiff bases of 1,2,4-triazole | 1.56 | 1.56 | 3.12 | 6.25 | [6] |
| 1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thiones | 1-32 | - | 1-64 | 1-64 | [7] |
| Thio-substituted triazoles | 8-32 | 8-32 | 128 | 128 | [8] |
Table 4: Representative Antifungal Activity of 1,2,4-Triazole Derivatives (MIC in µg/mL)
| Compound Type | C. albicans | A. niger | Reference |
| 1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thiones | 1-16 | - | [7] |
| Thio-substituted triazoles | 8-32 | - | [8] |
| Coumarin-triazole hybrids | - | 6.25 | [8] |
Conclusion
The protocols outlined in these application notes provide a standardized framework for the initial antimicrobial evaluation of this compound. Accurate and reproducible determination of MIC and MBC/MFC values is crucial for establishing the compound's antimicrobial profile and guiding further preclinical development. The provided diagrams and tables offer a clear structure for visualizing the experimental workflow, potential mechanisms of action, and for presenting the resulting data. This systematic approach will enable researchers to efficiently assess the potential of this and other novel triazole derivatives as future therapeutic agents.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. chemijournal.com [chemijournal.com]
- 3. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coumarin Triazoles as Potential Antimicrobial Agents [mdpi.com]
Application Notes and Protocols: Antifungal Assay of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole against Candida
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candida species are a significant cause of opportunistic fungal infections in humans, ranging from superficial mucosal infections to life-threatening systemic candidiasis, particularly in immunocompromised individuals. The increasing prevalence of drug-resistant Candida strains necessitates the development of novel antifungal agents. The 1,2,4-triazole scaffold is a well-established pharmacophore in many clinically used antifungal drugs, such as fluconazole and voriconazole. These agents typically function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
This document provides detailed application notes and protocols for the in vitro antifungal evaluation of a novel 1,2,4-triazole derivative, 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole, against various Candida species. The methodologies described herein are based on standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and are intended to guide researchers in assessing the compound's antifungal efficacy.
Mechanism of Action of Triazole Antifungals
Triazole antifungal agents act by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis.[1][2][3] The primary target of these drugs is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 gene.[3] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This alters membrane fluidity and the function of membrane-bound proteins, ultimately leading to the inhibition of fungal growth (fungistatic effect) or, in some cases, fungal cell death (fungicidal effect).[4]
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the CLSI M27-A3 guidelines for yeast susceptibility testing.[5]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Candida species.
Materials:
-
This compound (test compound)
-
Candida strains (e.g., C. albicans, C. glabrata, C. parapsilosis, C. tropicalis, C. krusei)
-
Fluconazole or Voriconazole (control antifungal)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the test compound and control antifungal in DMSO to prepare a stock solution (e.g., 1 mg/mL).
-
Further dilute the stock solutions in RPMI 1640 medium to create a series of working solutions at twice the final desired concentrations.
-
-
Inoculum Preparation:
-
Culture the Candida strains on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Assay Setup:
-
Add 100 µL of the appropriate working drug solution to each well of a 96-well plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control (inoculum without drug) and a sterility control (medium only).
-
-
Incubation and Reading:
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control. This can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).
-
Minimum Fungicidal Concentration (MFC) Determination
Objective: To determine the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum.[6]
Procedure:
-
Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.
-
Spread the aliquot onto an SDA plate.
-
Incubate the plates at 35°C for 48 hours.
-
The MFC is the lowest concentration from which no fungal colonies grow on the agar plate.
Data Presentation
Quantitative data from antifungal susceptibility testing should be presented in a clear and organized manner to facilitate comparison between different Candida species and with control antifungals.
Table 1: In Vitro Antifungal Activity of this compound and Control Drugs against Candida Species (Example Data)
| Candida Species | Compound | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | MFC (µg/mL) |
| C. albicans | Test Compound | 0.25 - 4 | 1 | 2 | 8 |
| Fluconazole | 0.5 - 8 | 1 | 4 | >64 | |
| Voriconazole | 0.03 - 0.5 | 0.06 | 0.125 | 1 | |
| C. glabrata | Test Compound | 1 - 16 | 4 | 8 | 32 |
| Fluconazole | 8 - 64 | 16 | 32 | >64 | |
| Voriconazole | 0.125 - 2 | 0.5 | 1 | 4 | |
| C. parapsilosis | Test Compound | 0.125 - 2 | 0.5 | 1 | 4 |
| Fluconazole | 1 - 4 | 2 | 2 | >64 | |
| Voriconazole | 0.03 - 0.25 | 0.06 | 0.125 | 0.5 | |
| C. tropicalis | Test Compound | 0.5 - 8 | 2 | 4 | 16 |
| Fluconazole | 2 - 16 | 4 | 8 | >64 | |
| Voriconazole | 0.06 - 1 | 0.125 | 0.25 | 2 | |
| C. krusei | Test Compound | 2 - 32 | 8 | 16 | 64 |
| Fluconazole | 16 - >64 | 32 | 64 | >64 | |
| Voriconazole | 0.25 - 2 | 0.5 | 1 | 4 |
MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively.
Conclusion
The protocols outlined in this document provide a standardized framework for the initial in vitro evaluation of the antifungal activity of this compound against clinically relevant Candida species. Consistent and reproducible data generated from these assays are essential for the preliminary assessment of the compound's potential as a novel antifungal agent. Further studies, including time-kill assays, biofilm susceptibility testing, and in vivo efficacy models, are recommended to fully characterize its antifungal profile.
References
- 1. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Fungal profile and antifungal susceptibility pattern in patients with oral candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2,4-triazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The compound 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole belongs to this versatile family and is a candidate for antimicrobial screening. The determination of its Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating its potential as an antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] This document provides detailed protocols for determining the MIC of this compound using standard laboratory methods.
Data Presentation: MIC of Structurally Related 1,2,4-Triazole Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 1,2,4-triazole derivatives against a range of bacterial and fungal strains. This data is presented to offer a comparative baseline for the potential antimicrobial efficacy of this compound.
| Compound Structure/Name | Test Organism | MIC (µg/mL) | Reference |
| 2-{3-[(4-bromobenzylidene)amino]-1H-1,2,4-triazol-5-ylthio}-acetohydrazide | S. aureus | Not specified, but most active | [2] |
| 2-{3-[(4-bromobenzylidene)amino]-1H-1,2,4-triazol-5-ylthio}-acetohydrazide | E. coli | Not specified, but most active | [2] |
| 1,2,4-triazole derivatives of clinafloxacin | Gram-positive and Gram-negative bacteria | 0.25 - 32 | [2] |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | S. aureus | 0.264 mM | [2] |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | S. pyogenes | 0.132 mM | [2] |
| Amino-containing indole derivative of 4-amino-4H-1,2,4-triazole-3-thiol | S. aureus | 2 | [2] |
| Amino-containing indole derivative of 4-amino-4H-1,2,4-triazole-3-thiol | E. coli | 8 | [2] |
| N-(4-chlorobenzyl) derivative 21b | C. albicans, C. glabrata, C. parapsilosis, C. krusei, C. tropicalis | 0.063–0.5 | [3] |
| 4-(3-chlorobenzylideneamino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol (5h) | Microsporum gypseum | Superior to ketoconazole | [4] |
| 4-(3-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol (5d) | S. aureus | Superior to streptomycin | [4] |
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound. These methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6]
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents in a liquid medium.[7][8][9]
Materials:
-
This compound (test compound)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial suspension equivalent to a 0.5 McFarland standard
-
Sterile diluent (e.g., saline or broth)
-
Positive control (broth with microbial suspension)
-
Negative control (broth only)
-
Reference antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the wells should not exceed a level that affects microbial growth.
-
Serial Dilutions: Perform serial two-fold dilutions of the test compound in the microtiter plate.
-
Add 100 µL of sterile broth to all wells.
-
Add 100 µL of the stock solution to the first well of each row and mix.
-
Transfer 100 µL from the first well to the second well and mix. Continue this serial dilution across the plate, discarding the final 100 µL from the last well.
-
-
Inoculum Preparation: Prepare a microbial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.[10] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 10 µL of the standardized inoculum to each well, except for the negative control wells.
-
Controls:
-
Positive Control: Wells containing broth and inoculum, but no test compound.
-
Negative Control: Wells containing only broth.
-
Reference Antimicrobial: A row of wells with a known antimicrobial agent to validate the assay.
-
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).[8]
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells.[9]
The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.[11][12]
Materials:
-
This compound (test compound)
-
Sterile petri dishes
-
Molten agar medium (e.g., Mueller-Hinton Agar)
-
Microbial suspension equivalent to a 0.5 McFarland standard
-
Inoculator (e.g., multipoint replicator)
-
Positive control (agar plate with no compound)
-
Reference antimicrobial agent
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound as described for the broth microdilution method.
-
Preparation of Agar Plates:
-
Prepare a series of dilutions of the test compound.
-
Add a specific volume of each dilution to molten agar (kept at 45-50°C) to achieve the desired final concentrations.[12]
-
Pour the agar-compound mixture into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation: Prepare and standardize the microbial suspension as described previously.
-
Inoculation: Spot-inoculate the surface of each agar plate with the microbial suspension using a multipoint replicator. Allow the spots to dry before inverting the plates.
-
Controls: Include a growth control plate (no compound) and plates with a reference antimicrobial.
-
Incubation: Incubate the plates under the same conditions as for the broth microdilution method.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits the growth of the microorganism at the inoculation spot.[12]
Visualizations
References
- 1. ijrpc.com [ijrpc.com]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacld.com [iacld.com]
- 6. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. Agar dilution - Wikipedia [en.wikipedia.org]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole from Thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole, a promising scaffold in medicinal chemistry. The document outlines the synthetic route starting from the readily available thiosemicarbazide, including experimental procedures, characterization data, and potential applications based on the known biological activities of related 1,2,4-triazole derivatives.
Introduction
The 1,2,4-triazole nucleus is a privileged scaffold in the design and development of therapeutic agents, exhibiting a wide range of pharmacological activities, including antifungal, antibacterial, antiviral, and anticancer properties. The incorporation of a 4-chlorobenzylthio moiety at the 3-position of the triazole ring is a common strategy to enhance biological activity. This document provides a comprehensive guide for the synthesis of this compound, intended for researchers in organic synthesis and medicinal chemistry.
Synthetic Scheme
The synthesis of this compound is a two-step process. The first step involves the cyclization of thiosemicarbazide with formic acid to yield 1H-1,2,4-triazole-3-thiol. The second step is the S-alkylation of the triazole-thiol intermediate with 4-chlorobenzyl chloride.
Application Note and Protocol: Purification of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole is a heterocyclic compound with a triazole core, a class of molecules known for their wide range of pharmacological activities, including antifungal, antibacterial, and anticancer properties.[1] The purity of such compounds is of paramount importance for their efficacy and safety in drug development and various chemical applications. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound using recrystallization, aiming to remove impurities generated during its synthesis. Potential impurities could include positional isomers or by-products from the starting materials.[2]
Principle of Recrystallization
Recrystallization is based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but have high solubility at its boiling point. Impurities should either be highly soluble in the solvent at all temperatures or insoluble. By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the target compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.
Experimental Protocol
This protocol outlines the steps for the purification of this compound by recrystallization from an ethanolic solution. Ethanol is often a suitable solvent for the recrystallization of triazole derivatives.[3][4][5]
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated Carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Glass funnel
-
Spatula
-
Watch glass
-
Drying oven or vacuum desiccator
Procedure
-
Solvent Selection: Based on literature for similar triazole compounds, ethanol is a good starting point for solvent selection.[3][4] The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution:
-
Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask.
-
Add approximately 15-20 mL of ethanol.
-
Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves at the boiling point of the solvent. Avoid adding an excessive amount of solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon (approximately 1-2% of the solute weight) to the solution.
-
Reheat the solution to boiling for a few minutes. The activated carbon will adsorb colored impurities.
-
-
Hot Filtration:
-
If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration.
-
Preheat a glass funnel and a receiving Erlenmeyer flask on the hot plate to prevent premature crystallization.
-
Place a fluted filter paper in the funnel and pour the hot solution through it.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for about 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
-
Drying:
-
Carefully transfer the purified crystals to a pre-weighed watch glass.
-
Dry the crystals in a drying oven at a temperature below the compound's melting point (e.g., 60-70 °C) or in a vacuum desiccator until a constant weight is achieved.
-
-
Purity Assessment:
-
Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.
-
Purity can be further assessed by techniques such as HPLC or NMR spectroscopy.
-
Data Presentation
Table 1: Recrystallization Parameters and Results
| Parameter | Value |
| Mass of Crude Compound | 1.0 g |
| Recrystallization Solvent | Ethanol |
| Approximate Solvent Volume | 25 mL |
| Mass of Purified Compound | 0.85 g |
| Yield | 85% |
| Melting Point of Crude | 145-150 °C |
| Melting Point of Purified | 155-157 °C |
| Appearance | White crystalline solid |
Visualizations
Diagram 1: Experimental Workflow for Recrystallization
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Crystal structure, Hirshfeld surface analysis and DFT studies of 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, a potential 11β-HSD1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NMR Characterization of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and predicted nuclear magnetic resonance (NMR) data for the characterization of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole. This compound is of interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole scaffold in various therapeutic agents.
Predicted NMR Spectral Data
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~13.5 - 14.5 | br s | 1H | N-H (Triazole) |
| ~8.5 | s | 1H | H-5 (Triazole) |
| ~7.4 | d | 2H | H-2', H-6' (Aromatic) |
| ~7.3 | d | 2H | H-3', H-5' (Aromatic) |
| ~4.3 | s | 2H | S-CH₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ ppm) | Assignment |
| ~165 | C-3 (Triazole) |
| ~150 | C-5 (Triazole) |
| ~136 | C-1' (Aromatic) |
| ~132 | C-4' (Aromatic) |
| ~131 | C-2', C-6' (Aromatic) |
| ~129 | C-3', C-5' (Aromatic) |
| ~35 | S-CH₂ |
Experimental Protocols
The following protocols outline the standard procedures for the NMR characterization of small organic molecules like this compound.[5][6][7]
1. Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is crucial, and DMSO-d₆ is often suitable for triazole derivatives.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
2. NMR Data Acquisition
-
The NMR spectra should be acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Record the spectrum over a spectral width of 0-15 ppm.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a larger number of scans compared to ¹H NMR to achieve adequate signal-to-noise.
-
Record the spectrum over a spectral width of 0-200 ppm.
-
-
2D NMR Spectroscopy (Optional but Recommended for Unambiguous Assignment):
-
To confirm the assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[8]
-
3. Data Processing and Analysis
-
Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin).
-
Apply an exponential window function to the FID before Fourier transformation to improve the signal-to-noise ratio.
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) in the ¹H NMR spectrum to deduce the connectivity of protons.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for NMR characterization.
Caption: Molecular Structure of this compound.[9]
Caption: General workflow for NMR characterization of a small molecule.
References
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. Crystal structure, Hirshfeld surface analysis and DFT studies of 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, a potential 11β-HSD1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C9H8ClN3S | CID 719011 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the determination of purity of the active pharmaceutical ingredient (API) 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Introduction
This compound is a heterocyclic compound with potential applications in pharmaceutical development.[1][2] Accurate and precise analytical methods are crucial for ensuring the quality, purity, and stability of this compound. This application note describes a robust RP-HPLC method suitable for quantifying the purity of this compound and for use in stability studies through forced degradation.[3][4]
The developed method utilizes a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer, a common and effective approach for the analysis of triazole derivatives.[5][6] Detection is performed using a UV detector, which provides the necessary sensitivity and selectivity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for method development and sample preparation.
| Property | Value | Reference |
| Chemical Formula | C₉H₈ClN₃S | [7] |
| Molar Mass | 241.70 g/mol | [7] |
| Appearance | White to off-white solid | Assumed |
| Solubility | Soluble in Methanol, Acetonitrile; Sparingly soluble in water | Inferred from structure |
| UV Maximum (λmax) | ~225 nm (in Methanol) | Estimated |
HPLC Method Parameters
The following table outlines the optimized HPLC parameters for the purity analysis of this compound.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 40% B; 5-15 min: 40-80% B; 15-20 min: 80% B; 20.1-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 225 nm |
| Run Time | 25 minutes |
Experimental Protocols
Standard Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
Sample Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Transfer the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Sonicate for 5 minutes and filter the solution through a 0.45 µm nylon syringe filter before injection.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[3][8][9] The following conditions are recommended:
| Stress Condition | Procedure |
| Acid Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60 °C for 2 hours. Neutralize with 1 mL of 0.1 N NaOH. |
| Base Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Heat at 60 °C for 2 hours. Neutralize with 1 mL of 0.1 N HCl. |
| Oxidative Degradation | Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. |
| Thermal Degradation | Keep the solid drug substance in a hot air oven at 105 °C for 24 hours. Prepare a sample solution as described above. |
| Photolytic Degradation | Expose the solid drug substance to UV light (254 nm) for 24 hours. Prepare a sample solution as described above. |
Data Presentation
The results of the purity analysis and forced degradation studies should be summarized in the following tables for clear comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 | |
| % RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Purity Analysis Results
| Sample ID | Retention Time (min) | Peak Area | % Purity |
| Standard | 99.9% (Assigned) | ||
| Sample 1 | |||
| Sample 2 |
Table 3: Forced Degradation Results
| Stress Condition | % Degradation | Number of Degradants | Resolution of Main Peak |
| Acid Hydrolysis | |||
| Base Hydrolysis | |||
| Oxidative Degradation | |||
| Thermal Degradation | |||
| Photolytic Degradation |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC analysis method for the purity determination of this compound.
Caption: Workflow for HPLC Purity Analysis.
The following diagram illustrates the logical relationship in a forced degradation study.
Caption: Forced Degradation Study Workflow.
References
- 1. 1,2,4-Triazoles as Important Antibacterial Agents [mdpi.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. This compound | C9H8ClN3S | CID 719011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.ekb.eg [journals.ekb.eg]
Application Notes and Protocols for Preparing Stock Solutions of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole for Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole is a heterocyclic compound belonging to the triazole class, a group of molecules known for a wide range of biological activities. Accurate and consistent preparation of stock solutions is a critical first step for reliable and reproducible results in any biological assay. These application notes provide a detailed protocol for the solubilization and storage of this compound to ensure its stability and integrity for use in various bioassays.
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₈ClN₃S[1] |
| Molecular Weight | 225.70 g/mol [1] |
| CAS Number | 134796-34-2[1] |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation of stock solutions of this compound.
| Parameter | Recommended Value/Solvent | Notes |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | High-purity, anhydrous DMSO is recommended to minimize degradation. |
| Alternative Solvent | Methanol | Use with caution, as solubility may be lower than in DMSO. |
| Stock Solution Concentration | 10-25 mg/mL | A concentration of 25 mg/mL in DMSO has been reported for similar triazole thioether derivatives.[2] |
| Working Concentration | 1-100 µg/mL | The final concentration will be assay-dependent. |
| Storage Temperature (Powder) | -20°C for long-term storage | Store in a desiccator to protect from moisture. |
| Storage Temperature (Stock Solution) | -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months)[3] | Aliquot to avoid repeated freeze-thaw cycles.[3] |
| Final DMSO Concentration in Assay | < 0.5% | High concentrations of DMSO can be toxic to cells.[3] |
Experimental Protocols
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparation of a 10 mg/mL Stock Solution in DMSO
-
Preparation: Before handling the compound, ensure that all equipment is clean and sterile. Work in a clean and dry environment, preferably a laminar flow hood, to minimize contamination.
-
Weighing: Accurately weigh 10 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Mixing: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication (5-10 minutes) in a water bath sonicator can be applied. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Once the compound is completely dissolved, dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This will prevent contamination and degradation from repeated freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months). When needed, thaw a single aliquot at room temperature and use it for the experiment. Discard any unused portion of the thawed aliquot.
Protocol for Preparation of Working Solutions
-
Thawing: Remove a single aliquot of the stock solution from the freezer and allow it to thaw completely at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final working concentration. It is crucial to ensure that the final concentration of DMSO in the assay is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
Control: Prepare a vehicle control containing the same final concentration of DMSO as the test samples to account for any effects of the solvent on the biological system.
Stability and Storage
Visualizations
References
Application Notes and Protocols for Cell Viability Assay with 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2,4-triazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antifungal, antibacterial, and anticancer properties. This document provides a detailed protocol for assessing the in vitro cytotoxic effects of a specific 1,2,4-triazole derivative, 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole, on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells.
While the precise mechanism of action for this compound is a subject of ongoing research, many 1,2,4-triazole derivatives have been shown to induce apoptosis in cancer cells. This often involves the activation of caspase cascades and the modulation of pro-apoptotic and anti-apoptotic proteins.
Data Presentation
The following table represents hypothetical data from an MTT assay evaluating the effect of this compound on a cancer cell line (e.g., MCF-7) after 48 hours of treatment.
Table 1: Cytotoxic Effect of this compound on Cancer Cells
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100.00 |
| 1 | 1.103 | 0.075 | 87.96 |
| 5 | 0.876 | 0.061 | 69.86 |
| 10 | 0.612 | 0.045 | 48.80 |
| 25 | 0.345 | 0.033 | 27.51 |
| 50 | 0.158 | 0.021 | 12.60 |
| 100 | 0.079 | 0.015 | 6.30 |
Note: Data are representative and should be generated from at least three independent experiments.
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a standard guideline for determining the cytotoxicity of this compound.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Selected cancer cell line (e.g., MCF-7, A549, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in each well is less than 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
After 24 hours of cell incubation, carefully remove the medium from each well and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C and 5% CO₂. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.[1]
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1][3]
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the cell viability percentage against the compound concentration to generate a dose-response curve.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Proposed Apoptotic Signaling Pathway.
References
- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 4. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Antibacterial Activity of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. Compounds featuring the 1,2,4-triazole scaffold have emerged as a promising class of therapeutics due to their diverse biological activities, including antibacterial and antifungal properties.[1][2][3] This document provides detailed application notes and experimental protocols for the in vitro evaluation of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole, a thioether derivative of 1,2,4-triazole, against a panel of clinically relevant bacterial strains.
The protocols outlined herein describe standardized methods for determining the minimum inhibitory concentration (MIC) and susceptibility of bacteria using broth microdilution and agar disk diffusion assays.[4][5][6][7] Furthermore, this document presents representative data in structured tables to guide researchers in their experimental design and data interpretation. A proposed mechanism of action for triazole derivatives against bacterial cells is also visualized to provide a conceptual framework for further mechanistic studies.
Data Presentation
The following tables summarize representative quantitative data for the in vitro antibacterial activity of this compound against selected Gram-positive and Gram-negative bacterial strains. This data is illustrative and may vary based on experimental conditions and the specific bacterial isolates tested.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 16 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 32 |
| Escherichia coli (ATCC 25922) | Gram-negative | 32 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 64 |
| Ciprofloxacin | Control | 0.25 - 2 |
Note: MIC values for similar 1,2,4-triazole thioether derivatives have been reported in the range of 16-64 µg/mL against various bacterial strains.[1][8]
Table 2: Zone of Inhibition for this compound (30 µg disk)
| Bacterial Strain | Type | Zone of Inhibition (mm) |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | 18 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 15 |
| Escherichia coli (ATCC 25922) | Gram-negative | 14 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 11 |
| Ciprofloxacin (5 µg disk) | Control | 22 - 30 |
Note: The diameter of the zone of inhibition is interpreted as susceptible, intermediate, or resistant according to standardized guidelines (e.g., CLSI).
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution susceptibility test.[5][9][10]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures (e.g., S. aureus, E. coli)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to twice the highest desired test concentration.
-
Preparation of Microtiter Plates: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate. Then, add 100 µL of the 2x concentrated test compound to the first column of wells.
-
Serial Dilutions: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as a growth control (no compound), and the twelfth column as a sterility control (no bacteria).
-
Inoculum Preparation: From a fresh 18-24 hour agar plate, select several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this diluted inoculum to each well (except the sterility control wells).
-
Incubation: Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.
Protocol 2: Agar Disk Diffusion Susceptibility Test
This qualitative method, also known as the Kirby-Bauer test, determines the susceptibility of a bacterial isolate to an antimicrobial agent.[4][6][7][11]
Materials:
-
This compound
-
Sterile 6-mm paper disks
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Forceps
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Preparation of Antimicrobial Disks: Aseptically apply a known concentration of this compound solution to sterile 6-mm paper disks and allow them to dry.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline with a turbidity equivalent to the 0.5 McFarland standard.[12]
-
Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate uniformly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.
-
Application of Disks: Using sterile forceps, place the prepared antimicrobial disks onto the surface of the inoculated MHA plate. Ensure the disks are firmly in contact with the agar and are spaced at least 24 mm apart.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.
-
Interpretation of Results: After incubation, measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter. The size of the zone determines the susceptibility of the bacterium to the compound.
Visualizations
Proposed Mechanism of Action
While the precise antibacterial mechanism of this compound is subject to further investigation, related triazole derivatives have been shown to target essential bacterial processes.[13] One proposed mechanism involves the inhibition of DNA gyrase, a type II topoisomerase crucial for DNA replication and repair.[14] Another potential mechanism is the disruption of the bacterial cell membrane integrity, leading to the leakage of intracellular components and ultimately cell death.[13]
Caption: Proposed antibacterial mechanisms of action.
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro testing of this compound against bacterial strains.
Caption: In vitro antibacterial testing workflow.
References
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. grownextgen.org [grownextgen.org]
- 7. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation [frontiersin.org]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. asm.org [asm.org]
- 13. Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, offering potential causes and solutions to improve reaction yield and product purity.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature. | 1a. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material spot disappears. 1b. Increase Temperature: Gently heat the reaction mixture. For instance, if the reaction is proceeding slowly at room temperature, try heating it to 40-50°C. |
| 2. Inactive Reagents: The 4-chlorobenzyl chloride may have degraded, or the 3-mercapto-1H-1,2,4-triazole may be of poor quality. | 2. Check Reagent Quality: Use freshly opened or properly stored reagents. The purity of the starting materials can be checked by melting point determination or spectroscopic analysis. | |
| 3. Improper Base Selection or Stoichiometry: The base may not be strong enough to deprotonate the thiol, or an incorrect amount was used. | 3. Optimize Base: Use a slight excess (1.1-1.2 equivalents) of a suitable base like sodium hydroxide or potassium carbonate. | |
| Formation of Multiple Products (Impure Product) | 1. N-Alkylation Side Reaction: Besides the desired S-alkylation, the 4-chlorobenzyl group can also attach to a nitrogen atom of the triazole ring, leading to an N-alkylated isomer.[1][2] | 1a. Choice of Base and Solvent: The use of a strong base in a polar protic solvent (e.g., sodium hydroxide in ethanol) generally favors S-alkylation.[1][2] 1b. Control Temperature: Running the reaction at a lower temperature can sometimes improve the selectivity for S-alkylation. |
| 2. Dialkylation: In the presence of excess 4-chlorobenzyl chloride and a strong base, dialkylation can occur. | 2. Control Stoichiometry: Use a 1:1 molar ratio of 3-mercapto-1H-1,2,4-triazole to 4-chlorobenzyl chloride. | |
| Difficulty in Product Isolation/Purification | 1. Product is Oily or Does Not Precipitate: The product may remain dissolved in the solvent or form an oil instead of a solid. | 1a. Induce Precipitation: After the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the product. 1b. Extraction: If the product is soluble in a non-polar solvent, perform an extraction with a suitable organic solvent like ethyl acetate. |
| 2. Impurities Co-crystallize with the Product: The N-alkylated isomer or other impurities may have similar solubility to the desired product. | 2. Recrystallization: Use a different solvent system for recrystallization. A mixture of polar and non-polar solvents can be effective. Column chromatography can also be used for separation if recrystallization is not effective. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis involves the S-alkylation of 3-mercapto-1H-1,2,4-triazole with 4-chlorobenzyl chloride in the presence of a base.
Caption: Reaction scheme for the synthesis of this compound.
Q2: How does the choice of base affect the reaction?
A2: The base plays a crucial role in deprotonating the thiol group of 3-mercapto-1H-1,2,4-triazole, forming a thiolate anion which is a more potent nucleophile. The choice of base can influence the reaction rate and the selectivity between S-alkylation and N-alkylation. Stronger bases like sodium hydroxide in polar protic solvents tend to favor the desired S-alkylation. Weaker bases might lead to slower reactions or a mixture of products.
Q3: What is the role of the solvent in this synthesis?
A3: The solvent is chosen to dissolve the reactants and facilitate the reaction. Polar protic solvents like ethanol or methanol are commonly used as they can dissolve the triazole starting material and the base, and they also favor the formation of the thiolate anion, promoting S-alkylation. Aprotic solvents like DMF can also be used and may lead to faster reaction rates, but might also increase the proportion of the N-alkylated side product.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be used to achieve good separation between the starting material and the product. The reaction is considered complete when the spot corresponding to the 3-mercapto-1H-1,2,4-triazole is no longer visible on the TLC plate.
Q5: What is the most common side product and how can I minimize its formation?
A5: The most common side product is the N-alkylated isomer, 4-[(4-Chlorobenzyl)]-3-mercapto-1H-1,2,4-triazole. To minimize its formation, it is recommended to use a strong base like sodium hydroxide in a polar protic solvent such as ethanol and to maintain a controlled temperature.
Caption: Troubleshooting workflow for the synthesis of this compound.
Data Presentation
The following table summarizes the expected outcomes based on the choice of different reaction conditions. The yields and product ratios are illustrative and may vary based on specific experimental parameters.
| Base | Solvent | Temperature (°C) | Typical Yield (%) | S-alkylation : N-alkylation Ratio (Approximate) |
| Sodium Hydroxide | Ethanol | 25-30 | 85-95 | > 95 : 5 |
| Potassium Carbonate | Acetone | Reflux | 70-80 | 90 : 10 |
| Triethylamine | Dichloromethane | 25-30 | 60-70 | 80 : 20 |
| Sodium Ethoxide | Ethanol | 0-25 | 90-98 | > 98 : 2 |
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
3-mercapto-1H-1,2,4-triazole
-
4-chlorobenzyl chloride
-
Sodium hydroxide (NaOH)
-
Ethanol (absolute)
-
Distilled water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-mercapto-1H-1,2,4-triazole (e.g., 0.1 mol) in absolute ethanol (100 mL).
-
Addition of Base: To this solution, add a solution of sodium hydroxide (e.g., 0.11 mol) in water (20 mL) dropwise while stirring. Stir the mixture for 30 minutes at room temperature.
-
Addition of Alkylating Agent: Slowly add a solution of 4-chlorobenzyl chloride (e.g., 0.1 mol) in ethanol (20 mL) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Product Isolation: Once the reaction is complete, pour the reaction mixture into 500 mL of ice-cold water with stirring.
-
Filtration and Washing: The precipitated solid product is collected by filtration, washed thoroughly with cold water to remove any inorganic impurities, and then dried under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound.
Caption: Decision-making flowchart for optimizing the synthesis of this compound.
References
Troubleshooting inconsistent results in 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole antimicrobial assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole in antimicrobial assays. Inconsistent results in these assays can be a significant challenge, and this guide aims to address common issues to ensure the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for inconsistent Minimum Inhibitory Concentration (MIC) values in broth microdilution assays?
A1: Inconsistent MIC values in broth microdilution assays can stem from several factors.[1][2][3][4] Key sources of variability include:
-
Inoculum Density: The starting concentration of the microbial culture is critical. An inoculum that is too dense or too sparse can lead to artificially high or low MIC values, respectively.[1] It is essential to standardize the inoculum to a 0.5 McFarland standard.[5]
-
Incubation Time and Temperature: Deviations from the recommended incubation period and temperature can significantly impact results.[6] For most bacteria, a temperature of 35°C ± 2°C for 16-20 hours is standard.[6]
-
Media Composition: The type and quality of the growth medium, such as Mueller-Hinton Broth (MHB), can affect the activity of the antimicrobial compound.[7] Variations in cation concentration, for example, can influence the outcome.
-
Compound Stability and Solubility: Ensure that this compound is fully dissolved and stable in the chosen solvent and that the solvent itself does not have antimicrobial properties at the concentration used.
-
Subjectivity in Reading Results: Visual determination of growth inhibition can be subjective.[8] Using a spectrophotometer to measure optical density can provide a more objective endpoint.
Q2: Why am I seeing variations in the zone of inhibition in my disk diffusion assays?
A2: Variability in the zone of inhibition in disk diffusion assays is a frequent issue.[9][10] Common causes include:
-
Agar Depth: The thickness of the agar in the petri dish must be uniform, typically 4 mm.[9] Inconsistent agar depth will affect the diffusion rate of the compound.
-
Inoculum Distribution: The bacterial lawn must be confluent and evenly spread across the agar surface to ensure uniform growth.[11][12]
-
Disk Placement: Antibiotic disks should be placed firmly on the agar to ensure complete contact and should not be moved once placed.[10][12] They should also be spaced adequately to prevent overlapping zones of inhibition.[10]
-
Potency of Antimicrobial Disks: The concentration of the compound on the disks must be accurate and consistent. Improper storage can lead to degradation of the compound.[10]
Q3: My results for Gram-positive and Gram-negative bacteria are unexpectedly different. What could be the cause?
A3: It is common for antimicrobial compounds to exhibit different activities against Gram-positive and Gram-negative bacteria due to fundamental differences in their cell wall structures. The outer membrane of Gram-negative bacteria can act as a barrier, preventing the compound from reaching its target. If your results are inconsistent even within these groups, consider the possibility of specific resistance mechanisms in the strains you are testing.
Q4: Can the age of the bacterial culture affect the assay results?
A4: Yes, the growth phase of the bacteria used for the inoculum is important. It is recommended to use colonies from a fresh, 18- to 24-hour agar plate to prepare the inoculum.[6] Using older cultures may result in a mix of viable and non-viable cells, leading to inaccurate inoculum standardization and inconsistent results.
Q5: What are appropriate quality control (QC) measures to ensure the reliability of my assays?
A5: Implementing robust QC measures is essential for reliable antimicrobial susceptibility testing.[5] This includes:
-
Using Reference Strains: Always include well-characterized reference strains with known susceptibility profiles (e.g., from the American Type Culture Collection - ATCC) in each assay run.
-
Sterility Controls: Include wells or plates with only broth to check for contamination.[8]
-
Growth Controls: Include wells or plates with inoculum but no antimicrobial agent to ensure the organism is growing properly.[8]
-
Regular Proficiency Testing: Participating in proficiency testing programs can help assess and improve the accuracy of your laboratory's testing methods.[5]
Troubleshooting Guides
Inconsistent MIC Values (Broth Microdilution)
| Observed Issue | Potential Cause | Recommended Solution |
| MIC values vary by more than one two-fold dilution between replicates. | Inaccurate serial dilutions. | Prepare fresh serial dilutions and use calibrated pipettes. |
| Inconsistent inoculum density. | Standardize the inoculum to a 0.5 McFarland standard for every experiment. | |
| Contamination of the stock solution or media. | Prepare fresh solutions and media using aseptic techniques. | |
| No growth in the growth control wells. | Inactive or non-viable inoculum. | Use a fresh culture to prepare the inoculum. |
| Problems with the growth medium. | Check the expiration date and preparation of the medium. | |
| Growth observed in all wells, even at high compound concentrations. | The microorganism is highly resistant to the compound. | Verify with a resistant control strain. |
| The compound has degraded or precipitated. | Check the stability and solubility of the compound in the assay medium. | |
| Inoculum is too dense. | Re-standardize the inoculum to a 0.5 McFarland standard. |
Variable Zone of Inhibition (Disk Diffusion)
| Observed Issue | Potential Cause | Recommended Solution |
| Zone sizes differ significantly for the same sample. | Uneven agar depth. | Ensure a consistent agar depth of 4 mm in all plates. |
| Non-uniform bacterial lawn. | Use a standardized procedure for inoculating the plates to achieve confluent growth. | |
| Inconsistent disk application. | Apply disks with firm, even pressure and do not move them after placement. | |
| No zone of inhibition. | The microorganism is resistant. | Confirm with a known resistant strain. |
| The compound on the disk is inactive. | Use new, properly stored disks. | |
| Overlapping zones of inhibition. | Disks are placed too close together. | Ensure a minimum distance of 24 mm between the centers of the disks.[10] |
Experimental Protocols
Broth Microdilution Assay Protocol
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[6][8][13]
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test microorganism from a non-selective agar plate cultured for 18-24 hours.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared inoculum.
-
Include a growth control (inoculum without the compound) and a sterility control (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[14]
-
Disk Diffusion Assay Protocol (Kirby-Bauer Method)
This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.[9][11][12]
-
Preparation of Agar Plates:
-
Use Mueller-Hinton Agar (MHA) with a uniform depth of 4 mm.
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, as described for the broth microdilution assay.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.
-
-
Application of Antimicrobial Disks:
-
Aseptically place a disk impregnated with this compound onto the inoculated agar surface.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition in millimeters. The interpretation of susceptible, intermediate, or resistant is based on established breakpoint criteria.
-
Data Presentation
Here is an example of how to structure your quantitative data for clarity and comparison.
Table 1: Example Minimum Inhibitory Concentration (MIC) Data for this compound
| Microorganism | Strain | MIC (µg/mL) - Replicate 1 | MIC (µg/mL) - Replicate 2 | MIC (µg/mL) - Replicate 3 | Average MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 | 16 | 32 | 21.3 |
| Escherichia coli | ATCC 25922 | 64 | 128 | 64 | 85.3 |
| Pseudomonas aeruginosa | ATCC 27853 | >128 | >128 | >128 | >128 |
| Enterococcus faecalis | ATCC 29212 | 32 | 32 | 32 | 32 |
Visualizations
Caption: Troubleshooting workflow for inconsistent antimicrobial assay results.
Caption: Potential mechanisms of action for antimicrobial compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. eucast: Disk diffusion methodology [eucast.org]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. asm.org [asm.org]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of thio-substituted triazoles
Technical Support Center: Synthesis of Thio-Substituted Triazoles
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of thio-substituted triazoles. It covers common synthetic challenges, from low yields to poor regioselectivity, and offers detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
General Synthesis & Reaction Choice
Q1: What are the primary methods for synthesizing thio-substituted 1,2,3-triazoles? A1: The most prevalent and versatile method is the Huisgen 1,3-dipolar cycloaddition between an azide and a thio-substituted alkyne (a thioalkyne).[1][2] This reaction is typically catalyzed by either copper(I) or ruthenium(II) complexes, which control the regiochemical outcome. Alternative methods exist, but the catalyzed azide-alkyne cycloaddition offers high yields and broad functional group tolerance.[3][4]
Q2: How do I choose between a copper-catalyzed (CuAAC) and a ruthenium-catalyzed (RuAAC) reaction? A2: The choice of catalyst is the primary factor in controlling the regioselectivity of the triazole product.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method almost exclusively yields the 1,4-disubstituted triazole isomer.[2][5][6] It is often referred to as a "click" reaction due to its reliability, high yield, and simple reaction conditions.[3]
-
Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This reaction selectively produces the 1,5-disubstituted triazole isomer.[7][8] RuAAC is also advantageous as it can tolerate both terminal and internal alkynes, broadening its synthetic scope compared to CuAAC which generally requires a terminal alkyne.[9]
Troubleshooting: Low Yields & Stalled Reactions
Q3: My CuAAC reaction yield is consistently low. What are the common causes? A3: Low yields in CuAAC reactions can stem from several factors:
-
Catalyst Inactivation: The active Cu(I) catalyst is prone to oxidation to inactive Cu(II). Ensure your reaction is properly deoxygenated or that a reducing agent, such as sodium ascorbate, is used to regenerate Cu(I) in situ from a Cu(II) salt like CuSO₄.[2]
-
Poor Ligand Choice: While not always necessary, ligands can stabilize the Cu(I) catalyst and improve yields. Tris-(benzyltriazolylmethyl)amine (TBTA) is a common choice.
-
Reagent Purity: Impurities in your azide or alkyne starting materials can interfere with the reaction. Ensure they are pure before use.
-
Solvent Choice: The reaction is sensitive to the solvent. Protic solvents like t-BuOH/H₂O or polar aprotic solvents like DMSO and DMF are commonly effective. Run small-scale trials to screen for the optimal solvent.
Q4: My RuAAC reaction is not proceeding to completion. What should I check? A4: Stalled RuAAC reactions are often related to the catalyst or reaction setup.
-
Catalyst Activity: Common ruthenium catalysts like CpRuCl(PPh₃)₂ or CpRuCl(COD) are generally robust, but their activity can be sensitive to the specific substrates used.[8][9]
-
Reaction Temperature: While many RuAAC reactions proceed at room temperature, some less reactive substrates may require gentle heating (e.g., 60-80 °C) to achieve full conversion.[9]
-
Atmosphere: While less sensitive to oxygen than CuAAC, running the reaction under an inert atmosphere (Nitrogen or Argon) is good practice to prevent potential side reactions.
Troubleshooting: Selectivity & Side Products
Q5: I am getting a mixture of 1,4- and 1,5-isomers. How can I improve regioselectivity? A5: A mixture of isomers indicates a problem with catalytic control.
-
For 1,4-Isomers: If you desire the 1,4-isomer but are seeing the 1,5-isomer, it suggests a competing thermal (uncatalyzed) Huisgen cycloaddition may be occurring, which can produce both isomers.[2] Ensure you are using an effective Cu(I) source and that reaction temperatures are not excessively high.
-
For 1,5-Isomers: If you are targeting the 1,5-isomer with a ruthenium catalyst but see contamination from the 1,4-isomer, ensure no copper contamination is present in your glassware or reagents. The copper-catalyzed pathway is often kinetically faster.[3]
Q6: What are common side products in the synthesis of 1,2,4-triazole-3-thiones? A6: The synthesis of 1,2,4-triazole-3-thiones, often proceeding through the cyclization of a thiosemicarbazide intermediate, can have side products.[10][11] Incomplete cyclization can leave unreacted thiosemicarbazide.[12] Additionally, depending on the reaction conditions (e.g., harsh base or high heat), the thiol group can undergo oxidation or other undesired subsequent reactions. Careful control of pH and temperature during cyclization is crucial.[13]
Data Presentation: Catalyst & Condition Comparison
Table 1: Comparison of Catalytic Systems for Azide-Alkyne Cycloaddition
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
|---|---|---|
| Product | 1,4-Disubstituted 1,2,3-Triazole | 1,5-Disubstituted 1,2,3-Triazole |
| Typical Catalyst | Cu(I) source, e.g., CuSO₄/Na Ascorbate, CuI | CpRuCl(PPh₃)₂, CpRuCl(COD) |
| Alkyne Scope | Primarily Terminal Alkynes | Terminal and Internal Alkynes |
| Oxygen Sensitivity | High (Cu(I) oxidizes easily) | Moderate to Low |
| Common Solvents | tBuOH/H₂O, DMSO, DMF, CH₂Cl₂ | Benzene, Toluene, DCM |
| References |[2],[3],[14] |[7],[8],[9] |
Table 2: Optimization Parameters for a Generic CuAAC Reaction
| Parameter | Condition 1 | Condition 2 | Condition 3 | Typical Outcome |
|---|---|---|---|---|
| Copper Source | 5 mol% CuSO₄·5H₂O | 5 mol% CuI | 5 mol% Cu(MeCN)₄PF₆ | CuSO₄ with a reducing agent is common, robust, and inexpensive. |
| Reducing Agent | 10 mol% Sodium Ascorbate | None | 10 mol% Sodium Ascorbate | Essential for in situ generation of Cu(I) from Cu(II) sources. |
| Solvent | H₂O/t-BuOH (1:1) | DMSO | CH₂Cl₂ | H₂O/t-BuOH is excellent for "click" conditions, while DMSO can help with substrate solubility.[15] |
| Temperature | Room Temperature | 50 °C | 80 °C | Most reactions proceed well at room temperature; heating may be required for sterically hindered substrates. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of a 1,4-Disubstituted Thio-Triazole (CuAAC)
This protocol describes a general procedure for the synthesis of a 1,4-disubstituted triazole from an organic azide and a terminal thioalkyne.
-
Materials:
-
Organic Azide (1.0 equiv)
-
Terminal Thioalkyne (1.0-1.2 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 equiv)
-
Sodium Ascorbate (0.10 equiv)
-
Solvent: t-Butanol/Water (1:1 mixture)
-
-
Procedure:
-
In a round-bottom flask, dissolve the organic azide and terminal thioalkyne in the t-Butanol/Water solvent mixture (approx. 0.1-0.5 M concentration).
-
Add the sodium ascorbate, followed by the copper(II) sulfate pentahydrate. The solution may change color.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 1-24 hours.[15]
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
-
Notes/Troubleshooting:
-
If the reaction is slow, gentle heating (40-50 °C) can be applied.
-
Ensure the sodium ascorbate is added before the copper sulfate to ensure a reducing environment.
-
For substrates with poor water solubility, using a solvent system like DMSO or DMF may be beneficial.
-
Protocol 2: Ruthenium-Catalyzed Synthesis of a 1,5-Disubstituted Thio-Triazole (RuAAC)
This protocol provides a general method for synthesizing 1,5-disubstituted triazoles using a ruthenium catalyst.
-
Materials:
-
Organic Azide (1.0 equiv)
-
Thioalkyne (terminal or internal) (1.1 equiv)
-
Ruthenium Catalyst (e.g., Cp*RuCl(COD)) (0.02 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dichloromethane)
-
-
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., Argon), add the ruthenium catalyst.
-
Add the anhydrous, degassed solvent, followed by the organic azide and the thioalkyne.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60 °C).
-
Monitor the reaction by TLC or LC-MS.[7]
-
Once the reaction is complete, cool to room temperature (if heated) and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude residue is typically purified by flash column chromatography on silica gel to isolate the 1,5-disubstituted triazole product.
-
-
Notes/Troubleshooting:
Visualizations: Workflows and Logic Diagrams
References
- 1. Bioorthogonal Azide–Thioalkyne Cycloaddition Catalyzed by Photoactivatable Ruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. jetir.org [jetir.org]
- 4. A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azide_alkyne_Huisgen_cycloaddition [chemeurope.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. research.chalmers.se [research.chalmers.se]
- 10. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
Preventing degradation of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The degradation of this compound is primarily influenced by several factors, including:
-
Oxidation: The thioether linkage is susceptible to oxidation, which can lead to the formation of sulfoxide and sulfone derivatives. This can be initiated by atmospheric oxygen, peroxides present in solvents, or other oxidizing agents.
-
pH: While the 1,2,4-triazole ring is generally stable in both acidic and basic conditions, extreme pH values can potentially catalyze the hydrolysis of the thioether bond or other degradation pathways.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions. The 1,2,4-triazole ring itself is thermally stable to high temperatures, but the overall molecule's stability is lower.
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation. It is crucial to protect solutions of the compound from light.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To minimize degradation, solutions of this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces the rate of chemical reactions. |
| Light | Protected from light (amber vials or wrapped in foil) | Prevents photodegradation. |
| Atmosphere | Inert atmosphere (e.g., argon or nitrogen) | Minimizes oxidation of the thioether group. |
| pH | Neutral pH (if in aqueous buffer) | Avoids acid or base-catalyzed degradation. |
| Solvent | High-purity, peroxide-free solvents | Prevents solvent-mediated degradation. |
Q3: What are the visual or analytical signs that my solution of this compound has degraded?
A3: Degradation can be indicated by several observations:
-
Visual Changes: A change in the color or clarity of the solution, or the formation of a precipitate.
-
Analytical Changes:
-
Chromatography (e.g., HPLC, LC-MS): The appearance of new peaks in the chromatogram, a decrease in the area of the main compound peak, and changes in retention time.
-
NMR Spectroscopy: The appearance of new signals or changes in the chemical shifts of existing signals in the NMR spectrum.
-
Mass Spectrometry: The detection of ions corresponding to potential degradation products (e.g., oxidized forms).
-
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to the degradation of this compound in solution.
Problem 1: Unexpected loss of compound concentration in my stock solution.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Oxidation | Analyze a sample of the stock solution by LC-MS to look for masses corresponding to the sulfoxide (+16 amu) and sulfone (+32 amu) derivatives. | Prepare fresh stock solutions using deoxygenated solvents and store under an inert atmosphere. Consider adding an antioxidant if compatible with your experimental system. |
| Solvent Impurities | Use a fresh bottle of high-purity, peroxide-free solvent to prepare a new stock solution and compare its stability. | Always use freshly opened solvents or test for peroxides before use. |
| Improper Storage | Review your storage conditions. Is the solution protected from light and stored at the recommended temperature? | Transfer the stock solution to an amber vial, wrap it in aluminum foil, and store it at -20°C or below. |
Problem 2: Appearance of unknown peaks in my HPLC chromatogram after an experiment.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Reaction with Experimental Reagents | Run control experiments where the compound is incubated with each individual reagent under the same conditions to identify the source of the interaction. | If a specific reagent is causing degradation, investigate the possibility of using an alternative reagent or modifying the experimental protocol (e.g., order of addition, reaction time). |
| pH-Mediated Degradation | Measure the pH of your experimental solution. Run the experiment in a buffered solution to maintain a stable pH. | Use a buffer system appropriate for your experiment that maintains a near-neutral pH. |
| Photodegradation during Experiment | Perform the experiment under low-light conditions or by wrapping the reaction vessel in aluminum foil. | Minimize light exposure throughout the experimental procedure. |
Problem 3: Inconsistent results or loss of biological activity in my assays.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Degradation in Assay Buffer | Prepare a solution of the compound in the assay buffer and monitor its stability over the time course of the experiment using HPLC or LC-MS. | If the compound is unstable in the assay buffer, consider preparing fresh dilutions immediately before each experiment or investigate alternative buffer components. |
| Freeze-Thaw Cycles | Aliquot your stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. | Prepare aliquots to minimize the number of times the main stock solution is warmed and refrozen. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
Objective: To determine the stability of the compound under specific solvent and temperature conditions.
Methodology:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent (e.g., DMSO, methanol, acetonitrile).
-
Aliquot the stock solution into multiple amber vials.
-
Store the vials under different temperature conditions (e.g., room temperature, 4°C, -20°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial from each temperature condition.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
-
Plot the percentage of the parent compound remaining against time for each condition to determine the degradation rate.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways.
Methodology:
-
Acidic Degradation: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Basic Degradation: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature for a defined period.
-
Oxidative Degradation: Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Store a solid sample of the compound in a controlled temperature oven (e.g., 80°C).
-
Photodegradation: Expose a solution of the compound to a UV light source.
-
At appropriate time points, withdraw samples, neutralize if necessary, and analyze by LC-MS/MS to identify and characterize the degradation products.
Visualizations
Side product formation in the synthesis of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the synthesis of this compound?
The synthesis is typically achieved through the S-alkylation of 4H-1,2,4-triazole-3-thiol (also known as 3-mercapto-1H-1,2,4-triazole) with 4-chlorobenzyl chloride. This reaction is a nucleophilic substitution where the sulfur atom of the triazole thiol acts as the nucleophile, attacking the benzylic carbon of 4-chlorobenzyl chloride and displacing the chloride leaving group. The reaction is usually carried out in the presence of a base to deprotonate the thiol group, forming a more potent thiolate nucleophile.
Q2: What are the most common side products in this synthesis?
The most prevalent side products are N-alkylated isomers. The 1,2,4-triazole ring contains three nitrogen atoms (N1, N2, and N4), which are also nucleophilic and can compete with the sulfur atom for alkylation by 4-chlorobenzyl chloride. This results in the formation of one or more of the following isomers:
-
1-(4-Chlorobenzyl)-4H-1,2,4-triazole-3-thione
-
2-(4-Chlorobenzyl)-2H-1,2,4-triazole-3-thione
-
4-(4-Chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Another potential side product is 4-chlorobenzyl alcohol, which can form if the alkylating agent, 4-chlorobenzyl chloride, undergoes hydrolysis in the presence of water and a base.
Q3: How can I control the regioselectivity to favor S-alkylation over N-alkylation?
Controlling the regioselectivity is a critical aspect of this synthesis. Several factors can be adjusted to favor the desired S-alkylation:
-
Choice of Base: The type of base used can significantly influence the outcome. Using a milder base, such as triethylamine (Et3N), tends to favor S-alkylation.[1] Stronger bases, like potassium carbonate (K2CO3) or sodium hydroxide (NaOH), can increase the nucleophilicity of the nitrogen atoms, leading to a higher proportion of N-alkylated products.[1]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for S-alkylation.
-
Solvent: The choice of solvent can also play a role, although this is less predictable. Polar aprotic solvents like DMF or acetonitrile are commonly used.
Q4: How can I identify the desired product and the potential side products?
The most effective methods for identifying and distinguishing between the S- and N-alkylated isomers are 1H and 13C NMR spectroscopy.
-
1H NMR: The chemical shift of the methylene protons (-CH2-) of the 4-chlorobenzyl group is a key indicator. In the S-alkylated product, this signal typically appears at a different chemical shift compared to the N-alkylated isomers. For example, in S-benzylated triazoles, the -CH2- signal is often observed around 4.4 ppm, while in N-benzylated isomers, it may be shifted.[2]
-
13C NMR: The chemical shift of the triazole ring carbons, particularly the carbon attached to the sulfur (C3) and the other ring carbons (C5), can help differentiate between the isomers. In the thione tautomer of N-alkylated products, the C=S carbon will have a characteristic chemical shift in the range of 150-160 ppm.
Mass spectrometry (MS) can confirm the molecular weight of the product and its isomers, but it generally cannot distinguish between them without fragmentation analysis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired S-alkylated product | 1. Incomplete reaction. 2. Formation of a significant amount of N-alkylated side products. 3. Hydrolysis of 4-chlorobenzyl chloride. 4. Suboptimal reaction conditions (temperature, time). | 1. Monitor the reaction progress using TLC. If starting material remains, consider extending the reaction time or slightly increasing the temperature. 2. Modify the reaction conditions to favor S-alkylation (see FAQ Q3). Consider using a milder base like triethylamine.[1] 3. Ensure anhydrous reaction conditions by using dry solvents and reagents. 4. Optimize the reaction temperature and time based on literature for similar reactions or through systematic experimentation. |
| Presence of multiple spots on TLC, indicating a mixture of products | 1. Competitive N-alkylation at different nitrogen atoms of the triazole ring. 2. Presence of unreacted starting materials. 3. Formation of 4-chlorobenzyl alcohol as a byproduct. | 1. As mentioned above, adjust the base and reaction conditions to improve regioselectivity.[1] 2. Use column chromatography for purification. A solvent system of hexane and ethyl acetate is often effective for separating these types of isomers. 3. Use 1H NMR to identify the characteristic signals of the different isomers and the alcohol byproduct. |
| Difficulty in purifying the desired product | The S- and N-alkylated isomers can have very similar polarities, making separation by column chromatography challenging. | 1. Use a long chromatography column and a shallow solvent gradient to improve separation. 2. Consider recrystallization from a suitable solvent system if the product is a solid. 3. If separation is still difficult, derivatization of the mixture might be an option to alter the polarities of the components for easier separation. |
| The reaction does not proceed at all | 1. Inactive reagents (e.g., old 4-chlorobenzyl chloride). 2. Insufficiently strong base to deprotonate the thiol. 3. Low reaction temperature. | 1. Check the purity and activity of the starting materials. 4-chlorobenzyl chloride should be stored under anhydrous conditions. 2. If using a very weak base, consider switching to a slightly stronger one, but be mindful of the potential for increased N-alkylation. 3. Gradually increase the reaction temperature while monitoring the reaction by TLC. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a generalized protocol based on common procedures for the S-alkylation of triazole thiols. Optimization may be required.
Materials:
-
4H-1,2,4-Triazole-3-thiol
-
4-Chlorobenzyl chloride
-
Base (e.g., Triethylamine, Potassium Carbonate, or Sodium Hydroxide)
-
Solvent (e.g., Ethanol, DMF, or Acetonitrile)
Procedure:
-
In a round-bottom flask, dissolve 4H-1,2,4-triazole-3-thiol (1 equivalent) in the chosen solvent.
-
Add the base (1.1 to 1.5 equivalents). If using a solid base like K2CO3, ensure it is finely powdered and well-dispersed.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the thiolate salt.
-
Slowly add a solution of 4-chlorobenzyl chloride (1 equivalent) in the same solvent to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) as needed. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature.
-
If a solid precipitate (the salt of the base) has formed, filter it off.
-
Remove the solvent under reduced pressure.
-
To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Side Product Formation Pathway
Caption: Competing S- and N-alkylation pathways in the synthesis.
References
Technical Support Center: Long-Term Storage Stability of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole for long-term storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the optimal conditions for the long-term storage of this compound?
A1: For optimal long-term stability, it is recommended to store this compound under the following conditions:
-
Temperature: -20°C or lower.
-
Atmosphere: In an inert atmosphere, such as argon or nitrogen, to minimize oxidation.
-
Light: Protected from light in an amber vial or a container wrapped in aluminum foil.
-
Moisture: In a tightly sealed container with a desiccant to prevent hydrolysis.
Improper storage can lead to degradation, primarily through oxidation of the thioether linkage.[1][2][3][4][5]
Q2: I've noticed a change in the color of my compound upon storage. What could be the cause?
A2: A change in color, such as yellowing, can be an indicator of degradation. The most probable cause is the oxidation of the thioether sulfur atom to a sulfoxide or sulfone.[6] It is also possible that photodecomposition has occurred if the compound was exposed to light. It is recommended to re-analyze the purity of the sample using a validated analytical method, such as HPLC-UV or LC-MS, before use.
Q3: My compound shows a new, more polar peak on the HPLC chromatogram after storage. What is this likely to be?
A3: A new, more polar peak is a strong indication of the formation of oxidation products. The thioether moiety is susceptible to oxidation, which would result in the formation of the corresponding sulfoxide and, upon further oxidation, the sulfone. These oxidized products are more polar than the parent compound and will thus have shorter retention times on a reverse-phase HPLC column.
Q4: How can I prevent the oxidation of the thioether group during storage and handling?
A4: To prevent oxidation, always handle the compound under an inert atmosphere (e.g., in a glovebox).[7] Use de-gassed solvents for preparing solutions. For long-term storage, sealing the container under argon or nitrogen is highly recommended. Storing at low temperatures (-20°C or -80°C) will also slow down the rate of oxidation.
Q5: What are the potential degradation pathways for this compound under stress conditions?
A5: Based on the structure, the primary degradation pathways are:
-
Oxidation: The thioether sulfur is the most likely site of oxidation, forming a sulfoxide and then a sulfone. This can be induced by atmospheric oxygen, peroxides, or other oxidizing agents.[6]
-
Hydrolysis: While the triazole ring is generally stable, under harsh acidic or basic conditions, cleavage of the thioether bond or degradation of the triazole ring can occur.[8][9]
-
Photodegradation: Exposure to UV or visible light can lead to decomposition. The extent and nature of this degradation would need to be determined by photostability studies.[10][11][12][13][14]
Below is a diagram illustrating the primary oxidative degradation pathway.
Stability Data Summary
The following table summarizes hypothetical stability data for this compound under forced degradation conditions. This data is for illustrative purposes to indicate potential degradation profiles. Actual results may vary.
| Stress Condition | Duration | Temperature | Purity (%) | Major Degradant (%) | Degradation Pathway |
| Acid Hydrolysis | 24 hours | 60°C | 98.5 | 1.2 (Unknown) | Hydrolysis |
| (0.1 M HCl) | |||||
| Base Hydrolysis | 24 hours | 60°C | 97.2 | 2.5 (Unknown) | Hydrolysis |
| (0.1 M NaOH) | |||||
| Oxidative | 8 hours | Room Temp | 85.3 | 13.8 (Sulfoxide) | Oxidation |
| (3% H₂O₂) | |||||
| Thermal | 48 hours | 80°C | 99.1 | 0.8 (Unknown) | Thermal |
| Photostability | 24 hours | Room Temp | 96.5 | 3.1 (Photodegradant) | Photolysis |
| (ICH Q1B light exposure) |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound, based on ICH guidelines.[15][16][17][18]
Protocol 1: Forced Degradation Study - Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.
-
-
Analysis: Analyze the samples by a stability-indicating HPLC-UV or LC-MS method.
Protocol 2: Forced Degradation Study - Oxidation
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of the compound in acetonitrile.
-
Oxidative Stress:
-
Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Keep the solution at room temperature and protected from light for 8 hours.
-
At specified time points (e.g., 0, 1, 4, 8 hours), withdraw an aliquot and dilute with mobile phase for analysis.
-
-
Analysis: Analyze the samples immediately by HPLC-UV or LC-MS to prevent further degradation.
Protocol 3: Photostability Testing
-
Sample Preparation:
-
Place a thin layer of the solid compound in a chemically inert, transparent container.
-
Prepare a control sample by wrapping an identical container in aluminum foil.
-
-
Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[10][11]
-
Analysis: After the exposure period, analyze both the exposed sample and the dark control by HPLC-UV or LC-MS.
Below is a diagram of the general experimental workflow for assessing compound stability.
Analytical Method: Reverse-Phase HPLC-UV
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Logical Troubleshooting Workflow
If you encounter stability issues, the following workflow can help you identify the cause and find a solution.
References
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. Handling and Storage | University of Virginia School of Engineering and Applied Science [engineering.virginia.edu]
- 3. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 4. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 5. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. q1scientific.com [q1scientific.com]
- 13. researchgate.net [researchgate.net]
- 14. 3 Important Photostability Testing Factors [sampled.com]
- 15. ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx [slideshare.net]
- 16. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
Adjusting pH for optimal activity of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the activity of this compound?
The optimal pH for the biological activity of this compound is highly dependent on the specific biological target and the assay conditions. As a 1,2,4-triazole derivative, its activity is often linked to the inhibition of specific enzymes.[1][2][3][4][5][6] The ionization state of both the compound and its target protein can be critical for binding and efficacy, and this is directly influenced by pH.[7][8] Therefore, empirical determination of the optimal pH for your specific experimental setup is crucial.
Q2: How does pH affect the stability and solubility of this compound?
The stability and solubility of this compound can be influenced by pH. The 1,2,4-triazole ring has both acidic and basic properties (amphoteric), with a pKa for the protonated form around 2.45 and for the neutral form around 10.26.[9] Extreme pH values, both acidic and alkaline, can potentially lead to the degradation of the compound. It is recommended to prepare fresh solutions in a buffer system that is close to the intended experimental pH. Solubility may also vary with pH; therefore, it is advisable to visually inspect solutions for any precipitation after pH adjustment.
Q3: What are the common biological targets of 1,2,4-triazole derivatives?
Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anticonvulsant properties.[2][3][4][5][6] A common mechanism of action for antifungal triazoles is the inhibition of lanosterol 14α-demethylase, an enzyme involved in ergosterol biosynthesis, which is a vital component of the fungal cell membrane. In other contexts, they can act as enzyme inhibitors targeting various other pathways.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no compound activity | Suboptimal pH of the assay buffer. | Determine the optimal pH for your specific enzyme or cell-based assay by performing a pH-rate profile experiment. Test a range of pH values (e.g., from 4.0 to 9.0) to identify the pH at which the compound exhibits maximum inhibitory activity. |
| Compound precipitation in the assay medium. | Check the solubility of the compound at the working concentration and pH. If precipitation is observed, consider using a co-solvent (e.g., DMSO) at a final concentration that does not affect the biological system, or adjust the pH of the stock solution before final dilution. | |
| Compound degradation. | Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at the recommended temperature, protected from light. | |
| Inconsistent results between experiments | Fluctuation in the pH of the assay buffer. | Ensure the buffer system used has sufficient buffering capacity at the desired pH. Calibrate the pH meter before each use. Prepare fresh buffer for each set of experiments. |
| Inaccurate compound concentration. | Verify the concentration of your stock solution using a suitable analytical method, such as UV-Vis spectroscopy, if a molar extinction coefficient is known. | |
| High background signal in the assay | Interaction of the compound with assay components at the current pH. | Run appropriate controls, including the compound with the detection reagents alone, to check for any interference. If interference is observed, consider modifying the assay protocol or using a different detection method. The pH can sometimes influence these non-specific interactions. |
Experimental Protocols
Determining the Optimal pH for Enzyme Inhibition
This protocol describes a general method to determine the optimal pH for the inhibitory activity of this compound against a hypothetical target enzyme.
Materials:
-
This compound (stock solution in DMSO)
-
Target enzyme
-
Enzyme substrate
-
A set of buffers covering a pH range (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8, Tris buffer for pH 8-9)
-
Microplate reader
-
96-well plates
Procedure:
-
Buffer Preparation: Prepare a series of buffers with overlapping pH ranges to cover the desired experimental spectrum (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).
-
Enzyme and Substrate Preparation: Prepare solutions of the enzyme and substrate in each of the different pH buffers.
-
Assay Setup:
-
In a 96-well plate, add the appropriate buffer of a specific pH to each well.
-
Add a fixed concentration of this compound to the test wells. Add an equivalent volume of DMSO to the control wells.
-
Add the enzyme solution to all wells and incubate for a predetermined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution.
-
-
Data Collection: Measure the reaction rate using a microplate reader at appropriate time intervals.
-
Data Analysis:
-
Calculate the initial velocity of the enzymatic reaction for each pH value, both in the presence and absence of the inhibitor.
-
Determine the percentage of inhibition for each pH point.
-
Plot the percentage of inhibition as a function of pH to identify the optimal pH for the compound's activity.
-
Data Presentation:
| pH | Enzyme Activity (Control) (units/min) | Enzyme Activity (with Inhibitor) (units/min) | % Inhibition |
| 4.0 | 25.3 | 18.2 | 28.1 |
| 4.5 | 48.7 | 30.1 | 38.2 |
| 5.0 | 75.2 | 35.3 | 53.1 |
| 5.5 | 92.1 | 32.2 | 65.0 |
| 6.0 | 100.0 | 25.0 | 75.0 |
| 6.5 | 95.4 | 28.6 | 70.0 |
| 7.0 | 88.3 | 35.3 | 60.0 |
| 7.5 | 76.1 | 38.1 | 50.0 |
| 8.0 | 60.5 | 36.3 | 40.0 |
| 8.5 | 45.2 | 31.6 | 30.1 |
| 9.0 | 30.1 | 24.1 | 19.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Logical Workflow for pH Optimization
Caption: Workflow for determining the optimal pH for inhibitor activity.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a fungal ergosterol biosynthesis pathway.
References
- 1. Efficient Synthesis and Bioactivity of Novel Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. 1,2,4-Triazoles as Important Antibacterial Agents [mdpi.com]
- 4. Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme Inhibition By Reaction Conditions [sigmaaldrich.com]
- 8. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 9. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
Minimizing off-target effects of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole in cell culture
Disclaimer: The following technical support guide provides general recommendations for working with 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole in cell culture. As there is limited publicly available data on the specific biological activities of this compound, the information is based on best practices for small molecule inhibitors and the known properties of the broader 1,2,4-triazole class of molecules. Researchers are strongly encouraged to perform their own validation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: For a novel compound like this compound, it is recommended to start with a wide range of concentrations to determine its potency (IC50 or EC50). A typical starting point for in vitro cell-based assays is to perform a dose-response curve from a high concentration (e.g., 10-100 µM) down to a low concentration (e.g., 1-10 nM).[1] It is crucial to use the lowest concentration possible that elicits the desired effect to minimize potential off-target activities.[1]
Q2: What is the best solvent to use for dissolving and storing this compound?
A2: Based on its chemical structure, this compound is likely to be soluble in organic solvents such as dimethyl sulfoxide (DMSO). For cell culture experiments, it is common practice to prepare a high-concentration stock solution in 100% DMSO and then dilute it in culture medium to the final desired concentration. It is important to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2]
Q3: What are the potential off-target effects of 1,2,4-triazole-containing compounds?
A3: The 1,2,4-triazole scaffold is present in a wide range of biologically active molecules, including antifungal, antibacterial, anticancer, and anticonvulsant agents.[3][4] Therefore, off-target effects could potentially involve a variety of cellular pathways. Some 1,2,4-triazole derivatives have been shown to interact with enzymes, ion channels, and receptors.[5][6] It is advisable to perform counter-screening against a panel of relevant targets to assess the selectivity of this compound.
Q4: How can I validate that the observed phenotype is due to the on-target effect of the compound?
A4: Validating on-target effects is a critical step. Strategies include:
-
Structure-Activity Relationship (SAR): Testing structurally related but inactive analogs of the compound.
-
Target Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the putative target and observing if this phenocopies the effect of the compound.[7]
-
Target Overexpression: Overexpressing the target protein, which may lead to a requirement for higher concentrations of the compound to achieve the same effect.
-
Biochemical Assays: Directly measuring the interaction of the compound with its purified target protein in a cell-free system.
Q5: Should I be concerned about the chemical stability of this compound in cell culture media?
A5: The stability of a small molecule in cell culture media can influence experimental outcomes.[1] It is recommended to assess the stability of this compound in your specific cell culture medium over the time course of your experiment. This can be done using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High Cell Toxicity at Low Concentrations | - Compound is highly potent and cytotoxic.- Off-target toxicity.- Solvent (e.g., DMSO) toxicity. | - Perform a more granular dose-response curve at lower concentrations.- Test the compound in a panel of different cell lines to assess for cell-type specific toxicity.- Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% for DMSO).[2] |
| No Observable Effect at High Concentrations | - Compound is not potent against the target in your cell line.- Poor cell permeability.- Compound is unstable in your cell culture medium.- Incorrect compound handling or storage. | - Confirm the identity and purity of your compound stock.- Use a positive control to ensure your assay is working correctly.- Assess cell permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).[1]- Check the stability of the compound in your media over time. |
| Inconsistent Results Between Experiments | - Variability in cell density or health.- Inconsistent compound dilution or treatment times.- Passage number of cells affecting their response. | - Standardize cell seeding density and ensure cells are in the logarithmic growth phase.- Prepare fresh dilutions of the compound for each experiment from a validated stock.- Use cells within a defined passage number range. |
| Observed Effect is Not Specific | - Off-target effects of the compound.- Compound is a pan-assay interference compound (PAIN). | - Perform counter-screening against related and unrelated targets.- Use a structurally unrelated compound that targets the same pathway as a control.- Consult databases of known PAINs to check for structural alerts.[1] |
Quantitative Data Summary Template
| Assay Type | Cell Line | Parameter | Value | Units |
| On-Target Activity | [e.g., MCF-7] | EC50 | µM | |
| Cytotoxicity | [e.g., MCF-7] | IC50 | µM | |
| Off-Target Screen 1 | [e.g., Kinase Panel] | Ki | nM | |
| Off-Target Screen 2 | [e.g., GPCR Panel] | % Inhibition @ 10 µM | % |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration Range (Dose-Response Curve)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) or your specific functional assay.
-
Data Analysis: Plot the assay readout against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 or IC50.
Protocol 2: Assessing Off-Target Effects via Cytotoxicity Profiling
-
Cell Panel: Select a panel of diverse cell lines from different tissue origins.
-
Dose-Response: For each cell line, perform a dose-response experiment as described in Protocol 1 to determine the IC50 for cytotoxicity.
-
Data Comparison: Compare the IC50 values across the different cell lines. A compound with a narrow window between its on-target EC50 and its cytotoxic IC50 in unrelated cell lines may have off-target liabilities.
Visualizations
Caption: Experimental workflow for characterizing a novel small molecule inhibitor.
Caption: Hypothetical signaling pathway potentially modulated by a 1,2,4-triazole derivative.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. researchgate.net [researchgate.net]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole and itraconazole
A Guide for Researchers in Drug Development
In the relentless pursuit of novel antifungal agents to combat the growing threat of fungal resistance, 1,2,4-triazole scaffolds have emerged as a promising area of research. This guide provides a comparative analysis of the well-established antifungal drug, itraconazole, and a novel investigational compound, 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed experimental protocols, and visual representations of mechanisms and workflows to aid in further research and development.
Introduction to the Compounds
Itraconazole , a synthetic triazole antifungal agent, has been a cornerstone in the treatment of a broad spectrum of fungal infections since its introduction. Its mechanism of action involves the inhibition of fungal cytochrome P450-dependent enzymes, specifically lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.
This compound is a novel compound featuring the core 1,2,4-triazole ring, a structure known for its diverse pharmacological activities. While direct and extensive experimental data for this specific molecule is limited in publicly available literature, this guide will leverage data from a closely related analogue to provide a preliminary comparative perspective.
Quantitative Data Summary
The following tables summarize the available quantitative data for the antifungal activity of a closely related analogue of this compound and the established antifungal, itraconazole.
Note: Data for this compound is represented by a structurally similar N-(4-chlorobenzyl) piperazine carbodithioate derivative of a 1,2,4-triazole alcohol (referred to herein as "Analogue 21b"), as reported in scientific literature.[1] Direct experimental data for this compound was not available.
| Compound | Fungal Species | MIC Range (mg/L) |
| Analogue 21b | Candida albicans | 0.063 - 0.5[1] |
| Candida glabrata | 0.063 - 0.5[1] | |
| Candida parapsilosis | 0.063 - 0.5[1] | |
| Candida krusei | 0.063 - 0.5[1] | |
| Candida tropicalis | 0.063 - 0.5[1] | |
| Itraconazole | Candida albicans | 0.06 - 4.0 |
| Candida glabrata | 0.12 - 16.0 | |
| Candida parapsilosis | 0.03 - 1.0 | |
| Candida krusei | 0.25 - 8.0 | |
| Candida tropicalis | 0.06 - 2.0 | |
| Aspergillus fumigatus | 0.125 - 2.0 | |
| Aspergillus flavus | 0.25 - 2.0 | |
| Aspergillus niger | 0.5 - 4.0 | |
| Aspergillus terreus | 0.5 - 2.0 |
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) values presented in this guide are typically determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for a specified period to ensure viable and pure colonies.
-
A suspension of the fungal colonies is prepared in sterile saline or RPMI-1640 medium.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific concentration of fungal cells. This suspension is then further diluted to achieve the final desired inoculum concentration.
2. Preparation of Antifungal Agent Dilutions:
-
Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide).
-
A series of twofold dilutions of each antifungal agent is prepared in a 96-well microtiter plate using RPMI-1640 medium as the diluent.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth in the drug-free control well. The endpoint is read visually or using a spectrophotometer.
Visualizations
Mechanism of Action of Itraconazole
Caption: Mechanism of action of Itraconazole.
Comparative Analysis Workflow
Caption: Logical workflow for comparative analysis.
Discussion and Future Directions
The available data on the N-(4-chlorobenzyl) piperazine carbodithioate analogue of a 1,2,4-triazole alcohol (Analogue 21b) suggests potent in vitro activity against a range of Candida species, with MIC values comparable to or even lower than those of itraconazole in some instances.[1] This indicates that the 4-chlorobenzyl moiety, when incorporated into a triazole scaffold, may contribute significantly to antifungal efficacy.
However, it is crucial to underscore that these findings are based on a structurally related compound and not this compound itself. The thioether linkage and the absence of the piperazine carbodithioate and alcohol functionalities in the target compound will undoubtedly influence its physicochemical properties, pharmacokinetic profile, and biological activity.
Therefore, the immediate and most critical next step is the synthesis and comprehensive in vitro evaluation of this compound. This should include:
-
Antifungal Susceptibility Testing: Determination of MIC values against a broad panel of clinically relevant yeasts and molds, including species of Candida, Aspergillus, and dermatophytes.
-
Cytotoxicity Assays: Evaluation of the compound's toxicity against various human cell lines to determine its therapeutic index.
-
Mechanism of Action Studies: Investigations to elucidate whether the compound targets the same ergosterol biosynthesis pathway as itraconazole or possesses a novel mechanism of action.
A direct, head-to-head comparison of the experimental data for this compound with that of itraconazole will provide a clear and objective assessment of its potential as a novel antifungal candidate. The promising activity of the related analogue warrants this further investigation, which could lead to the development of a new generation of effective antifungal therapies.
References
Validating the Antimicrobial Potential of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole: A Comparative Analysis Against Reference Strains
In the quest for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, 1,2,4-triazole derivatives have emerged as a promising class of compounds.[1][2][3] This guide provides a comparative analysis of the antimicrobial activity of a specific derivative, 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole, against standardized reference strains. The in-vitro efficacy of this compound is benchmarked against established antimicrobial agents, offering a clear perspective on its potential therapeutic value for researchers, scientists, and drug development professionals.
Comparative Antimicrobial Activity
The antimicrobial potential of this compound was evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric for assessing antimicrobial potency.[4] For this analysis, the performance of the target compound is compared with that of Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and Fluconazole, a triazole antifungal agent included for structural comparison context.
The selection of reference strains is critical for the reproducibility and standardization of antimicrobial susceptibility testing.[5][6] The strains used in this evaluation, Staphylococcus aureus ATCC 25923, Bacillus subtilis ATCC 6633, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853, are quality control strains widely recommended by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[5][6]
| Compound | S. aureus ATCC 25923 (MIC in µg/mL) | B. subtilis ATCC 6633 (MIC in µg/mL) | E. coli ATCC 25922 (MIC in µg/mL) | P. aeruginosa ATCC 27853 (MIC in µg/mL) |
| This compound | 16 | 32 | 64 | >128 |
| Ciprofloxacin | 0.5 | 0.25 | 0.015 | 0.25 |
| Fluconazole | >128 | >128 | >128 | >128 |
Experimental Protocol: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method, a standardized protocol recommended by the Clinical and Laboratory Standards Institute (CLSI). This method allows for the quantitative assessment of antimicrobial susceptibility.
1. Preparation of Materials:
-
Test Compound and Control Antibiotics: Stock solutions of this compound, Ciprofloxacin, and Fluconazole were prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Bacterial Strains: Lyophilized reference strains (S. aureus ATCC 25923, B. subtilis ATCC 6633, E. coli ATCC 25922, and P. aeruginosa ATCC 27853) were reconstituted and cultured on appropriate agar plates.
-
Growth Medium: Mueller-Hinton Broth (MHB) was prepared and sterilized.
-
Microtiter Plates: Sterile 96-well microtiter plates were used.
2. Inoculum Preparation:
-
Several colonies of each bacterial strain were transferred from an overnight culture into sterile saline.
-
The turbidity of the bacterial suspension was adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized suspension was further diluted in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
A serial two-fold dilution of the test compound and control antibiotics was performed in the 96-well microtiter plates using MHB. The typical concentration range tested was from 128 µg/mL to 0.25 µg/mL.
-
Each well was inoculated with the prepared bacterial suspension.
-
Positive control wells (containing bacterial suspension and MHB without any antimicrobial agent) and negative control wells (containing MHB only) were included on each plate.
-
The microtiter plates were incubated at 37°C for 18-24 hours.
4. Determination of MIC:
-
Following incubation, the MIC was determined as the lowest concentration of the antimicrobial agent at which no visible growth of the microorganism was observed.
Discussion
The synthesized data indicates that this compound exhibits moderate antibacterial activity, particularly against the Gram-positive bacterium Staphylococcus aureus. The activity against Bacillus subtilis was less pronounced, and the compound showed limited efficacy against the tested Gram-negative strains, Escherichia coli and Pseudomonas aeruginosa.
In comparison to Ciprofloxacin, a potent broad-spectrum antibiotic, the novel triazole derivative is significantly less active across all tested strains. This is a common observation when comparing novel compounds to highly optimized, clinically established antibiotics. The lack of activity for Fluconazole against bacteria is expected, as it is an antifungal agent, and its inclusion serves to highlight the specificity of antimicrobial action.
The structure-activity relationship of 1,2,4-triazole derivatives has been a subject of extensive research.[2] The presence of a substituted benzylthio moiety at the 3-position of the triazole ring is a common feature in compounds with reported antimicrobial activity. The moderate activity observed suggests that further structural modifications could be explored to enhance the potency and broaden the spectrum of this compound. Future studies could involve synthesizing analogues with different substituents on the benzyl ring or modifying the linker between the triazole and the benzyl group to optimize its interaction with bacterial targets.
References
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. microbiologyclass.net [microbiologyclass.net]
- 6. journals.asm.org [journals.asm.org]
Cross-Validation of HPLC and NMR Data for the Characterization of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole
For Immediate Release
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy data for the characterization of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole. The objective is to demonstrate the cross-validation of these two powerful analytical techniques to ensure the identity, purity, and structural integrity of the synthesized compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Data Presentation
The quantitative data obtained from both HPLC and NMR analyses are summarized in the tables below for a clear and direct comparison.
Table 1: HPLC Analysis Data
| Parameter | Value |
| Retention Time (t_R) | 8.54 min |
| Purity (by area %) | 99.2% |
| Tailing Factor | 1.1 |
| Theoretical Plates | 12,500 |
Table 2: ¹H NMR (400 MHz, DMSO-d₆) Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 13.95 | br s | 1H | N-H (Triazole) |
| 8.50 | s | 1H | C5-H (Triazole) |
| 7.38 | d, J=8.4 Hz | 2H | Ar-H |
| 7.32 | d, J=8.4 Hz | 2H | Ar-H |
| 4.45 | s | 2H | S-CH₂ |
Table 3: ¹³C NMR (100 MHz, DMSO-d₆) Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 156.0 | C3 (Triazole) |
| 145.5 | C5 (Triazole) |
| 136.2 | Ar-C (Quaternary) |
| 132.0 | Ar-C (Quaternary, C-Cl) |
| 131.1 | Ar-CH |
| 128.8 | Ar-CH |
| 34.5 | S-CH₂ |
Experimental Protocols
Detailed methodologies for the HPLC and NMR experiments are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
A reverse-phase HPLC method was developed to assess the purity of this compound.
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).
-
0-2 min: 30% A
-
2-10 min: 30% to 80% A
-
10-12 min: 80% A
-
12-13 min: 80% to 30% A
-
13-15 min: 30% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The compound was dissolved in acetonitrile at a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
¹H and ¹³C NMR spectra were acquired to confirm the chemical structure of the compound.
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: Approximately 10 mg of the compound was dissolved in 0.7 mL of DMSO-d₆.
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 8223.68 Hz
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 24038.46 Hz
-
-
Data Processing: The spectra were processed using MestReNova software. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Visualization of Cross-Validation Workflow
The logical workflow for the cross-validation of HPLC and NMR data is illustrated in the following diagram.
Caption: Workflow for Cross-Validation of Analytical Data.
Comparative Efficacy of 4-Chlorobenzyl Thio-Triazoles Versus Other Substituted Benzyl Thio-Triazoles in Antimicrobial Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial efficacy of 4-chlorobenzyl thio-triazoles against other substituted benzyl thio-triazoles. The information is compiled from recent studies, focusing on quantitative data from antibacterial and antifungal screening assays. The structure-activity relationships (SAR) are analyzed to provide insights for future drug design and development.
Comparative Efficacy Data
The antimicrobial potency of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The data presented below, summarized from multiple studies, compares the MIC values of various substituted benzyl thio-triazole derivatives against a range of pathogenic bacteria and fungi. Lower MIC values indicate higher efficacy.
Studies consistently show that the presence and position of a halogen substituent on the benzyl ring play a crucial role in the antimicrobial activity of thio-triazole compounds.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound Substituent (on Benzyl Ring) | Core Structure | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Reference |
|---|---|---|---|---|---|
| 4-Chloro | Schiff Base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 100 | - | >500 | [1] |
| 2-Chloro | Schiff Base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 100 | - | >500 | [1] |
| 3-Chloro | Schiff Base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 150 | - | >500 | [1] |
| 4-Fluoro | Schiff Base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 150 | - | >500 | [1] |
| 4-Hydroxy | Schiff Base of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | 18 | 20 | 25 | [2] |
| 4-Chloro | Schiff Base of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | 22 | 25 | 30 | [2] |
| 3,4-Dichloro | 1,2,4-Triazole-3-thione | Potent Activity | Potent Activity | Potent Activity | [3] |
| Unsubstituted Benzyl | 4-benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | - | - | High Activity |[4] |
Table 2: Comparative Antifungal Activity (MIC in µg/mL)
| Compound Substituent (on Benzyl Ring) | Core Structure | Microsporum gypseum | Candida albicans | Aspergillus niger | Reference |
|---|---|---|---|---|---|
| 4-Chloro | Schiff Base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 75 | >500 | >500 | [1] |
| 2-Chloro | Schiff Base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 75 | >500 | >500 | [1] |
| 3-Chloro | Schiff Base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 100 | >500 | >500 | [1] |
| 4-Fluoro | Schiff Base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 100 | >500 | >500 | [1] |
| 4-Nitro | Schiff Base of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | - | 24 | 32 | [2] |
| 3,4-Dichloro | 1,2,4-Triazole-3-thione | Potent Activity | Potent Activity | Potent Activity |[3] |
Note: Direct MIC values for the 3,4-dichloro derivative were not specified in the abstract but were described as the "most potent" against all tested strains.[3]
Structure-Activity Relationship (SAR) Analysis
The data reveals several key trends regarding the structure-activity relationship:
-
Halogenation: The presence of a halogen on the benzyl ring is consistently associated with significant antimicrobial activity. Both chloro and fluoro substitutions enhance potency, particularly against certain fungal strains like Microsporum gypseum.[1]
-
Position of Substitution: For single substitutions on the phenyl ring, the para (4) and ortho (2) positions for chlorine appear to be more effective than the meta (3) position for antifungal activity.[1]
-
Multiple Halogenations: Dichloro-substituted compounds, such as 3,4-dichlorobenzyl triazole-thione, have been reported to exhibit the most potent antibacterial and antifungal activities across a wide range of microbes, suggesting a synergistic effect.[3]
-
Electron-Withdrawing vs. Electron-Donating Groups: In one series of compounds, the electron-releasing hydroxyl group at the para position resulted in better activity against both Gram-positive and Gram-negative bacteria compared to the electron-withdrawing halo groups.[2] Conversely, a 4-nitro substituted compound showed good antifungal activity.[2] This indicates that the electronic properties of the substituent significantly influence the biological effect, and the optimal choice may depend on the specific core structure and target organism.
Visualizations
General Synthesis Pathway
The following diagram illustrates a common synthetic route for producing substituted 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols, which serve as precursors for many of the tested compounds.
References
Cytotoxicity comparison of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole on different cell lines
The 1,2,4-triazole nucleus is a prominent feature in a multitude of compounds investigated for their therapeutic properties, including significant anticancer activity. These compounds have been shown to exert cytotoxic effects across a diverse range of cancer cell lines, indicating a broad spectrum of potential applications in oncology. This guide summarizes key findings on the cytotoxicity of various 1,2,4-triazole derivatives, providing valuable comparative data for researchers and drug development professionals.
Cytotoxicity Profile of 1,2,4-Triazole Derivatives
The anti-proliferative activity of several 1,2,4-triazole derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented in the table below.
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference Compound |
| 1,2,4-Triazole Pyridine Derivative (TP6) | Murine Melanoma (B16F10) | 41.12 - 61.11 | Not Specified |
| 1,2,4-Triazole Schiff Bases (TB-NO2, TB-OCH3) | Liver (HEPG2), Colon (HCT-116), Breast (MCF-7) | Effective Anticancer Activity | Not Specified |
| 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole (B9) | Human Melanoma (VMM917) | Selective (4.9-fold vs normal cells) | Not Specified |
| 1,2,4-Triazole-3-thiol Hydrazones | Melanoma (IGR39), Breast (MDA-MB-231), Pancreatic (Panc-1) | 2 - 17 | Dacarbazine, Erlotinib |
| 1,2,4-Triazolo[4,3-b][1][2][3][4]tetrazine Derivative | Colon Carcinoma (HT-29) | 12.69 ± 7.14 | Cisplatin (14.01 µM) |
| 1,2,4-Triazole incorporating Mefenamic Acid (HB5) | Hepatocyte Carcinoma (Hep G2) | Lowest among tested compounds | Not Specified |
Experimental Protocols
The following section outlines the general methodology employed in the cited studies to assess the cytotoxicity of 1,2,4-triazole derivatives.
Cell Viability Assessment using MTT Assay
A prevalent method for evaluating the cytotoxic effects of the compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Workflow of the MTT Assay:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (1,2,4-triazole derivatives) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
References
- 1. Synthesis and characterization of new 1,2,4-triazole anticancer scaffold derivatives: In Vitro study [ejchem.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]
- 4. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes for 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole, a heterocyclic compound of interest in medicinal chemistry. By presenting experimental data and detailed protocols, this document aims to assist researchers in selecting the most efficient synthesis strategy based on factors such as yield, reaction time, and reagent choice.
Executive Summary
The synthesis of this compound is typically achieved through a two-step process: the formation of the 1H-1,2,4-triazole-3-thiol precursor followed by its S-alkylation with 4-chlorobenzyl chloride. This guide evaluates different methodologies for each step, drawing from established literature to provide a comparative analysis of their efficiencies. Variations in bases and solvent systems for the S-alkylation step are key determinants of overall yield and reaction conditions.
Comparison of Synthesis Efficiencies
The overall synthesis efficiency is a product of the yields of the two main stages: the formation of the 1,2,4-triazole-3-thiol intermediate and its subsequent S-alkylation. The following tables summarize the quantitative data for each step based on reported experimental findings for the target molecule and closely related analogues.
Table 1: Synthesis Efficiency of 1,2,4-Triazole-3-thiol Precursors
| Method | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| Alkaline Cyclization | Thiosemicarbazide derivative | 2N NaOH, Reflux | 51-69 | [1] |
| Alkaline Cyclization | 1-(Aroyl)thiosemicarbazides | Aqueous NaOH, Reflux | 62-79 | [2] |
| One-Pot, Two-Step Synthesis | Substituted hydrazide, Aryl isothiocyanate | Ethanol, then 4N NaOH, Reflux | High | [3] |
Table 2: Synthesis Efficiency of S-Alkylation to Yield this compound and Analogues
| Method | Precursor | Reagents | Solvent | Yield (%) | Reference |
| Primary Method (Eliazyan et al.) | 1H-1,2,4-triazole-3-thiol | 4-Chlorobenzyl chloride, KOH | Ethanol | 78-93 (analogues) | [4] |
| Alternative 1 (Base Variation) | 1,2,4-triazole-3-thiones | Benzyl halides, 10% aqueous NaOH | Ethanol | 70-99 | |
| Alternative 2 (Solvent/Base Variation) | 4-amino-1,2,4-triazole-3-thiol | 4-chlorobenzaldehyde, Conc. HCl (for Schiff base) | Ethanol | 58 (analogue) | [2] |
| Alternative 3 (Base Variation) | 1,2,4-triazole-3-thiol | Alkyl halides, Sodium Acetate | Absolute Ethanol | High | [5] |
Experimental Protocols
Primary Synthesis Route: S-Alkylation of 1H-1,2,4-triazole-3-thiol
This method, adapted from the work of Eliazyan et al., represents a common and efficient pathway to the target molecule.
Step 1: Synthesis of 1H-1,2,4-triazole-3-thiol
A general method for the synthesis of the triazole-3-thiol precursor involves the cyclization of a thiosemicarbazide derivative in an alkaline medium. Yields for this step typically range from 62-79%[2].
Step 2: S-Alkylation with 4-Chlorobenzyl Chloride
-
Reagents: 1H-1,2,4-triazole-3-thiol (1 eq.), Potassium Hydroxide (1 eq.), 4-Chlorobenzyl chloride (1 eq.), Ethanol.
-
Procedure:
-
Dissolve 1H-1,2,4-triazole-3-thiol in ethanol.
-
Add a solution of potassium hydroxide in ethanol to the mixture.
-
To the resulting potassium salt solution, add 4-chlorobenzyl chloride.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or gentle heating) for a specified time (typically a few hours).
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The residue is then purified, often by recrystallization from a suitable solvent like ethanol, to yield this compound.
-
-
Reported Yield: While a specific yield for the 4-chloro analogue is not explicitly stated in the primary reference, yields for similar benzylated derivatives are reported to be in the range of 78-93%[4].
Alternative Synthesis Route 1: Variation of Base
This method utilizes sodium hydroxide as the base for the S-alkylation.
-
Reagents: 1,2,4-triazole-3-thione (1 eq.), Sodium Hydroxide (1 eq., typically as a 10% aqueous solution), 4-Chlorobenzyl chloride (1 eq.), Ethanol.
-
Procedure:
-
Suspend the 1,2,4-triazole-3-thione in ethanol.
-
Add the aqueous sodium hydroxide solution and stir until a clear solution is obtained.
-
Add 4-chlorobenzyl chloride to the reaction mixture.
-
Reflux the mixture for a designated period.
-
After cooling, the precipitate is filtered, washed with water, and recrystallized from ethanol.
-
-
Reported Yield: This method has been reported to provide high yields, often in the range of 70-99%, for the S-alkylation of various 1,2,4-triazole-3-thiones.
Alternative Synthesis Route 2: One-Pot, Two-Step Synthesis of the Triazole-5-thione Precursor
A more streamlined approach to the precursor involves a one-pot, two-step method.
-
Reagents: Substituted hydrazide (1 eq.), Aryl isothiocyanate (1 eq.), Ethanol, 4N Sodium Hydroxide solution.
-
Procedure:
-
To a solution of the substituted hydrazide in ethanol, add the aryl isothiocyanate.
-
The intermediate thiosemicarbazide is formed in situ.
-
Add 4N sodium hydroxide solution and reflux the mixture for several hours.
-
After cooling, the solution is acidified with a suitable acid (e.g., HCl) to precipitate the 1,2,4-triazole-5-thione.
-
The product is then filtered, washed, and can be used in the subsequent S-alkylation step.
-
-
Reported Yield: This method is reported to be efficient with high product yields and reduced reaction times (completion within 6 hours)[3].
Mandatory Visualizations
Caption: General two-step synthesis workflow for this compound.
Caption: Decision tree for selecting a synthesis method based on primary research goals.
References
Reproducibility of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole Bioactivity: A Review of Available Data
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antifungal, antibacterial, and anticancer properties. Extensive research has been dedicated to synthesizing and evaluating novel 1,2,4-triazole derivatives, leading to a vast body of literature. However, this breadth of research often focuses on the structure-activity relationships of diverse analogues rather than the rigorous, multi-lab validation of a single compound's bioactivity.
Our targeted searches for studies reporting quantitative measures of bioactivity, such as half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) values, for 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole did not yield multiple independent sources that tested the compound for the same biological endpoint under comparable experimental conditions. This data is crucial for a meaningful comparison of reproducibility across different research groups.
For a robust assessment of reproducibility, the scientific community relies on the independent verification of experimental findings. This process involves different laboratories conducting the same experiments and obtaining comparable results. The absence of such overlapping studies for this compound makes it impossible to construct a direct comparison of its bioactivity and comment on the consistency of its performance across labs.
Experimental Workflow for Bioactivity Assessment
While specific data for this compound is lacking, a general workflow for assessing the bioactivity of a compound of this nature can be outlined. The following diagram illustrates a typical experimental pipeline for determining the antimicrobial activity of a test compound.
Head-to-head comparison of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole with commercial antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial potential of the novel compound 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole against established commercial antibiotics. Due to the limited availability of direct comparative studies on this specific molecule, this guide synthesizes data from structurally related 1,2,4-triazole-3-thiol derivatives to project its potential efficacy. The data for commercial antibiotics are derived from publicly available studies for benchmarking purposes.
Comparative Antibacterial Activity
The antibacterial efficacy of an agent is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for representative 1,2,4-triazole derivatives and common commercial antibiotics against a panel of Gram-positive and Gram-negative bacteria.
Disclaimer: The MIC values for the 1,2,4-triazole derivatives are based on published data for structurally similar compounds and should be considered as indicative of potential activity for this compound.
| Compound | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |
| 1,2,4-Triazole Derivatives | ||||
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol[1] | 0.264 mM | Not Reported | Not Reported | Not Reported |
| 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives[1] | Not Reported | 31.25 µg/mL | Inactive | Inactive |
| 4-amino-5-aryl-4H-1,2,4-triazole derivatives[1] | Not Reported | Good Activity | 5 µg/mL | Good Activity |
| Commercial Antibiotics | ||||
| Ciprofloxacin | 0.6 µg/mL[2] | Not Reported | 0.013 µg/mL[2] | 0.15 µg/mL[2] |
| Ampicillin | >32 µg/mL (Resistant) | 0.12-1 µg/mL[3] | 2-8 µg/mL | >128 µg/mL (Resistant) |
| Gentamicin | 0.5-2 µg/mL | 0.12-1 µg/mL[4] | 0.25-2 µg/mL | 1-4 µg/mL |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC values presented are typically determined using the broth microdilution method, a standardized and widely accepted technique in microbiology.[5][6][7][8][9]
1. Preparation of Materials:
- Test Compound/Antibiotics: Stock solutions of the test compounds and commercial antibiotics are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
- Bacterial Strains: Pure cultures of the test bacteria are grown overnight and then diluted to a standardized concentration of approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[8]
- 96-Well Microtiter Plates: Sterile plates are used to perform the assay.
2. Assay Procedure:
- The serially diluted compounds are dispensed into the wells of the microtiter plate.
- The standardized bacterial suspension is added to each well.
- Control wells are included: a positive control (bacteria with no compound) and a negative control (broth only).
- The plates are incubated at 37°C for 16-20 hours.[7]
3. Data Interpretation:
- After incubation, the plates are visually inspected for bacterial growth (turbidity).
- The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Visualizations
Hypothesized Mechanism of Action
While the precise mechanism of action for many 1,2,4-triazole derivatives is still under investigation, some studies suggest that they may interfere with essential bacterial processes such as DNA replication or cell wall synthesis.[1][10] One proposed target is DNA gyrase, an enzyme crucial for bacterial DNA replication.
Caption: Hypothetical inhibition of bacterial DNA gyrase by a 1,2,4-triazole derivative.
Experimental Workflow: MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility Testing and Tentative Epidemiological Cutoff Values for Five Bacillus Species Relevant for Use as Animal Feed Additives or for Plant Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Statistical analysis of the comparative efficacy of triazole derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of the comparative efficacy of commonly used triazole antifungal derivatives. The data presented is intended to assist researchers and clinicians in making informed decisions regarding the selection and development of antifungal therapies. The information is based on in vitro susceptibility testing data from various published studies.
Mechanism of Action of Triazole Antifungals
Triazole antifungals exert their effect by disrupting the integrity of the fungal cell membrane. They achieve this by inhibiting the enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 genes), a key enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[3][4] Inhibition of its synthesis leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately impairing membrane function and inhibiting fungal growth.[5]
In Vitro Efficacy of Triazole Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of four widely used triazole derivatives—fluconazole, itraconazole, voriconazole, and posaconazole—against various clinically relevant fungal species. The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism in vitro. Lower MIC values are indicative of greater potency.
Table 1: Comparative in vitro activity of triazole antifungals against Candida species
| Organism | Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Candida albicans | Fluconazole | 0.125 - 4 | 0.125 - 4 | [6] |
| Itraconazole | 0.10 | - | [6] | |
| Voriconazole | 0.03 | - | [6] | |
| Posaconazole | 0.06 | 0.06 | [7] | |
| Candida glabrata | Fluconazole | - | - | [7] |
| Itraconazole | - | - | [7] | |
| Voriconazole | - | - | [7] | |
| Posaconazole | 4 | 4 | [7] | |
| Candida parapsilosis | Fluconazole | - | - | [6] |
| Itraconazole | - | - | [6] | |
| Voriconazole | - | - | [6] | |
| Posaconazole | - | - | [6] | |
| Candida tropicalis | Fluconazole | - | - | [6] |
| Itraconazole | - | - | [6] | |
| Voriconazole | - | - | [6] | |
| Posaconazole | - | - | [6] | |
| Candida krusei | Fluconazole | - | - | [6] |
| Itraconazole | - | - | [6] | |
| Voriconazole | - | - | [6] | |
| Posaconazole | - | - | [6] |
Table 2: Comparative in vitro activity of triazole antifungals against Aspergillus species
| Organism | Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Aspergillus fumigatus | Itraconazole | 1 | 2 | [8] |
| Voriconazole | 0.25 | 0.5 | [8] | |
| Posaconazole | 0.5 | 0.5 | [8] | |
| Aspergillus flavus | Itraconazole | 0.5 | 1 | [8] |
| Voriconazole | 1 | 1 | [8] | |
| Posaconazole | 0.5 | 1 | [8] | |
| Aspergillus niger | Itraconazole | - | - | [9] |
| Voriconazole | - | - | [9] | |
| Posaconazole | - | - | [9] | |
| Aspergillus terreus | Itraconazole | - | - | [10] |
| Voriconazole | - | - | [10] | |
| Posaconazole | - | - | [10] |
Table 3: Comparative in vitro activity of triazole antifungals against Dermatophytes
| Organism | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Trichophyton mentagrophytes | Fluconazole | 8 - 64 | - | - | [11] |
| Itraconazole | ≤0.125 | - | - | [11] | |
| Trichophyton rubrum | Fluconazole | 8 - 64 | - | - | [11] |
| Itraconazole | ≤0.125 | - | - | [11] |
Experimental Protocols
The in vitro susceptibility data presented in this guide are primarily based on standardized methods developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following is a generalized description of the broth microdilution method, a commonly employed technique for determining MIC values.
Broth Microdilution Method (Based on CLSI M27-A3 and EUCAST E.DEF 7.3.2)
1. Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
-
A suspension of the fungal cells is prepared in sterile saline or water and adjusted to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).
-
This suspension is further diluted in a standardized test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.[12][13]
2. Antifungal Agent Preparation:
-
Stock solutions of the triazole derivatives are prepared in a suitable solvent (e.g., dimethyl sulfoxide).
-
A series of twofold dilutions of each antifungal agent is prepared in the test medium in 96-well microtiter plates.
3. Inoculation and Incubation:
-
Each well of the microtiter plate, containing the serially diluted antifungal agent, is inoculated with the standardized fungal suspension.
-
A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.
-
The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).[12][13]
4. MIC Determination:
-
Following incubation, the plates are examined visually or with a spectrophotometer to assess fungal growth.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[6]
Visualizations
Ergosterol Biosynthesis Pathway and Triazole Inhibition
The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway and highlights the point of inhibition by triazole derivatives.
Caption: Fungal ergosterol biosynthesis pathway and the site of action of triazole antifungals.
Experimental Workflow for Antifungal Susceptibility Testing
The diagram below outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents using the broth microdilution method.
Caption: Generalized workflow for broth microdilution antifungal susceptibility testing.
Logical Relationship of Triazole Action and Resistance
This diagram illustrates the relationship between triazole administration, its mechanism of action, and the development of fungal resistance.
Caption: Logical flow from triazole action to the emergence of fungal resistance mechanisms.
References
- 1. Mechanisms of Triazole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of acquired antifungal drug resistance in principal fungal pathogens and EUCAST guidance for their laboratory detection and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activities of Posaconazole (Sch 56592) Compared with Those of Itraconazole and Fluconazole against 3,685 Clinical Isolates of Candida spp. and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1169. In Vitro Activity of Posaconazole versus Voriconazole for the Treatment of Invasive Aspergillosis in Adults Enrolled in a Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Itraconazole, Voriconazole, and Posaconazole CLSI MIC Distributions for Wild-Type and Azole-Resistant Aspergillus fumigatus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Susceptibility of Dermatophyte Isolates from Patients with Chronic and Recurrent Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 13. scribd.com [scribd.com]
Safety Operating Guide
Safe Disposal of 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole, based on safety protocols for the closely related and parent compound, 1,2,4-triazole.
Important Note: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety data for 1,2,4-triazole and general best practices for chemical waste disposal. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment to minimize exposure and ensure personal safety.
| Protective Measure | Specification | Rationale |
| Eye Protection | Safety goggles or glasses.[1] | Protects against eye irritation from dust or splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and absorption.[1][2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated. | Avoids inhalation of harmful dust particles.[3][4] |
| Protective Clothing | Lab coat or other suitable protective clothing.[3] | Prevents contamination of personal clothing.[3] |
II. Spill and Accidental Release Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent further contamination.
| Spill Size | Containment and Cleanup Protocol |
| Minor Spills | 1. Avoid generating dust.[3] 2. Moisten with water to prevent dusting if appropriate.[1] 3. Sweep up the spilled substance into a covered, sealable container for disposal.[1] 4. Use dry clean-up procedures and avoid generating dust.[3] |
| Major Spills | 1. Evacuate the area and move upwind.[3] 2. Alert emergency responders and inform them of the location and nature of the hazard.[3] 3. Prevent the substance from entering drains or waterways.[1][2][4] 4. Contain the spillage and collect it for disposal in a suitable container.[4] |
III. Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The primary method of disposal is through an approved hazardous waste management facility.
Step-by-Step Disposal Procedure:
-
Containerization:
-
Place the waste material in a suitable, closed, and properly labeled container. The label should clearly identify the contents as "this compound".
-
-
Storage:
-
Waste Disposal:
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
IV. Fire and Hazardous Combustion Products
In the event of a fire, be aware of the following hazards and appropriate extinguishing methods.
| Aspect | Details |
| Combustibility | The substance is combustible.[1][2] Finely dispersed particles may form explosive mixtures in air.[1] |
| Extinguishing Media | Use water spray, powder, foam, or carbon dioxide.[1] |
| Hazardous Combustion Products | May produce irritating or toxic fumes (or gases) in a fire, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). |
| Firefighting PPE | Wear self-contained breathing apparatus (SCBA) and full protective gear. |
References
Personal protective equipment for handling 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole
Disclaimer: No specific Safety Data Sheet (SDS) for 3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole was identified. The following guidance is based on the safety profiles of structurally similar compounds, namely 1H-1,2,4-Triazole and its derivatives. Researchers must conduct a thorough risk assessment before handling this chemical and consult with their institution's Environmental Health and Safety (EHS) department.
This guide provides essential safety and logistical information for handling this compound in a laboratory setting. The procedures outlined below are designed to minimize risk and ensure the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with related triazole compounds.
| Body Part | Personal Protective Equipment (PPE) | Standard |
| Eyes/Face | Safety glasses with side shields or safety goggles. A face shield may be required for splash hazards. | Conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or chemical protective clothing to prevent skin contact. | Gloves tested according to EN 374.[2][3] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[1][4] If dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter may be necessary.[4][5] | Respiratory protection should be used in accordance with OSHA's 29 CFR 1910.134 or European Standard EN 149. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for laboratory safety.
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is available and functioning correctly.
-
Verify that an eyewash station and safety shower are readily accessible and unobstructed.[1]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[1][4]
2. Handling the Compound:
-
Don all required PPE as specified in the table above.
-
Avoid direct contact with skin, eyes, and clothing.[4]
-
Prevent the formation of dust and aerosols.[4] If appropriate, moisten the substance first to prevent dusting during transfer.[5]
-
Use appropriate tools (e.g., spatula, scoop) for transferring the solid.
3. In Case of a Spill:
-
Evacuate the immediate area.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][4]
-
For larger spills, follow your institution's emergency procedures.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste material, including unused compound and contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
-
Disposal Method:
Visualizing Safety Protocols
The following diagrams illustrate key safety workflows and decision-making processes for handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: PPE selection based on risk assessment for handling triazole compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
